Ribavirin-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(313C)1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
InChI Key |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
Isomeric SMILES |
C1=N[13C](=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[13C](=O)N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Ribavirin-13C2: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Ribavirin-13C2, a labeled analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolic studies.
Core Chemical Properties
This compound is a stable isotope-labeled version of Ribavirin, where two carbon atoms have been replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic research for precise tracking and quantification in biological systems.[1]
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| Chemical Name | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2 | [2][3][4] |
| CAS Number | 1279035-36-7 | [2] |
| Molecular Formula | C₆¹³C₂H₁₂N₄O₅ | |
| Molecular Weight | 246.19 g/mol | |
| Appearance | White Solid | |
| Purity | >98% | |
| Storage | 2-8°C Refrigerator |
Stability Profile
Detailed stability studies specifically for this compound are not extensively available in the public domain. However, the stability of its unlabeled counterpart, Ribavirin, has been investigated under various conditions and can serve as a strong proxy for the labeled compound due to their identical chemical structures.
Solution Stability
A study on a 67 mg/mL solution of Ribavirin for inhalation demonstrated that the solution is physically and chemically stable for at least 45 days when stored under frozen (-20°C), refrigerated (~0°C to 4°C), or room temperature (~20°C to 25°C) conditions in either syringes or glass vials. More than 95% of the initial Ribavirin concentration was retained over the 45-day period for all storage conditions. Precipitation was observed during the thawing of frozen samples, but the drug redissolved upon completion of the thawing process. The pH of the solutions remained stable, ranging from 4.1 to 5.3.
Another study on an extemporaneously prepared oral suspension of Ribavirin (40 mg/mL) found it to be stable for 28 days when stored in a refrigerator at 4°C, with the concentration remaining above 90% of the initial value.
In human plasma, both Ribavirin and its prodrug Viramidine were found to be stable for at least 3 hours at room temperature, at least 6 hours at 4°C, and for at least three freeze-thaw cycles.
Pre-analytical Stability in Biological Samples
The stability of Ribavirin in blood samples is crucial for accurate pharmacokinetic analysis. A study investigating the influence of blood collection and pre-analytical conditions found that Ribavirin concentrations were fairly stable for up to 2 hours in whole blood collected in dry or EDTA tubes. For longer storage, it is recommended that blood samples be collected in gel-containing tubes and centrifuged immediately. After centrifugation, the resulting serum or plasma in these tubes is very stable for up to 24 hours at ambient temperature. If immediate centrifugation is not possible, storing the gel tubes at +4°C for a maximum of 2 hours has a limited impact on the measured concentrations.
Degradation Pathways
The degradation of Ribavirin has been studied under advanced oxidation processes (AOPs). In a UV/TiO₂/H₂O₂ system, Ribavirin was almost completely eliminated within 20 minutes. The degradation involves complex transformation pathways, leading to the formation of various transformation products (TPs). Understanding these degradation pathways is essential for environmental fate studies and for the development of stability-indicating analytical methods.
Experimental Protocols
Accurate quantification of this compound in biological matrices is critical for its application in research. The following sections detail common analytical methodologies, which are directly applicable to the labeled compound, often used as an internal standard.
LC-MS/MS Method for Total Ribavirin in Human Red Blood Cells
This method is designed to measure the total concentration of Ribavirin, including its phosphorylated metabolites, which are converted back to Ribavirin.
Sample Preparation:
-
Add an internal standard (such as ¹³C-labeled Ribavirin) to the red blood cell sample.
-
Add perchloric acid to precipitate proteins and convert phosphorylated metabolites to Ribavirin.
-
Purify the sample using a solid-phase exchange cartridge.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC)
-
MS System: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Ribavirin transition: m/z 245 → 113
-
[¹³C]Ribavirin transition: m/z 250 → 113
-
Workflow for LC-MS/MS Analysis of Ribavirin
References
The Core Mechanism of Ribavirin: An In-depth Technical Guide Based on Isotopic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ribavirin, with a special focus on insights gained from studies utilizing 13C-labeled isotopes. While specific research on Ribavirin-13C2 is not publicly available, this document leverages data from studies on other 13C-labeled Ribavirin isotopologues (such as 13C3 and 13C5) to provide a thorough understanding of its metabolic fate and multifaceted antiviral activities. The principles and methodologies described herein are directly applicable to studies involving any 13C-labeled Ribavirin.
Introduction to Ribavirin's Multifaceted Mechanism of Action
Ribavirin, a synthetic guanosine analog, exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Its efficacy, particularly in combination with other antiviral agents for treating infections like Hepatitis C, is well-documented.[3] However, its precise mechanism of action is complex and not fully elucidated, with evidence pointing towards multiple, potentially synergistic, pathways.[1][2] The use of stable isotope-labeled Ribavirin, such as 13C-labeled variants, has been instrumental in pharmacokinetic studies and in tracing its metabolic pathways.
The primary proposed mechanisms of Ribavirin's antiviral action include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits the host enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides. This leads to a depletion of intracellular guanosine triphosphate (GTP) pools, thereby indirectly hindering viral RNA synthesis and replication.
-
Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of Ribavirin (RTP) can act as a substrate for viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleotides. Its incorporation into the growing viral RNA chain can lead to chain termination or introduce mutations.
-
Induction of Viral Mutagenesis ("Error Catastrophe"): The incorporation of RTP into the viral genome can lead to an increased mutation rate, driving the virus beyond a tolerable threshold for replication, a concept known as "error catastrophe."
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift towards a Th1 (pro-inflammatory) response, which is more effective in clearing viral infections.
Quantitative Data from 13C-Labeled Ribavirin Studies
The use of stable isotope-labeled Ribavirin, such as Ribavirin-13C3, allows for precise pharmacokinetic measurements without the confounding effects of a washout period.
Table 1: Pharmacokinetic Parameters of Intravenous Ribavirin-13C3 in Healthy Volunteers
| Parameter | Mean Value (± SD) | Units |
| Maximum Concentration (Cmax) | 4,187 (± 1,168) | ng/mL |
| Gamma-Phase Half-Life (t½γ) | 37.0 (± 14.2) | hours |
| Renal Clearance | 6.94 | L/h |
| Metabolic Clearance | 18.1 | L/h |
| Volume of Distribution (Central) | 17.8 | L |
Data sourced from a study with a 150 mg intravenous dose of 13C3-ribavirin.
Table 2: Bioavailability of Oral Ribavirin Determined Using Intravenous Ribavirin-13C3
| Parameter | Mean Value (± SD) | Units |
| Absolute Bioavailability | 51.8 (± 21.8) | % |
Data sourced from a study where a 400 mg oral dose of unlabeled ribavirin was administered following an intravenous dose of 13C3-ribavirin.
Experimental Protocols
Protocol for Pharmacokinetic Analysis using 13C-Labeled Ribavirin and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a general procedure for determining the pharmacokinetics of Ribavirin using a 13C-labeled internal standard.
1. Study Design:
-
Administer a single intravenous dose of 13C-labeled Ribavirin (e.g., 150 mg of Ribavirin-13C3) to healthy volunteers.
-
Collect blood and urine samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dosing).
2. Sample Preparation:
-
Separate plasma from blood samples by centrifugation.
-
To a known volume of plasma or urine, add a known amount of a different 13C-labeled Ribavirin (e.g., Ribavirin-13C5) as an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
3. HPLC-MS/MS Analysis:
-
Chromatography:
- Use a suitable C18 or Hypercarb analytical column for separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry:
- Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+).
- Operate in the multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte (e.g., Ribavirin-13C3) and the internal standard (e.g., Ribavirin-13C5). For example, monitor transitions like m/z 248 -> 116 for Ribavirin-13C3 and m/z 250 -> 118 for Ribavirin-13C5 (hypothetical transitions for demonstration).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the 13C-labeled Ribavirin in the unknown samples from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, t½, clearance, etc.) using appropriate software (e.g., ADAPT II).
Protocol for Identification and Quantification of Ribavirin Metabolites using 1H-NMR
This protocol describes the analysis of urinary metabolites of Ribavirin.
1. Sample Collection and Preparation:
-
Collect urine samples from patients undergoing Ribavirin therapy.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any sediment.
-
To a specific volume of urine supernatant, add a phosphate buffer solution (e.g., in D2O) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP).
2. 1H-NMR Spectroscopy:
-
Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).
-
Use a standard one-dimensional pulse sequence with water suppression.
-
Perform 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the structural assignment of metabolites.
3. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova).
-
Identify Ribavirin and its metabolites (e.g., 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid (TR-COOH), 1,2,4-triazole-3-carboxamide (T-CONH2), and 1,2,4-triazole-3-carboxylic acid (T-COOH)) based on their characteristic chemical shifts and coupling patterns, confirmed by 2D NMR data.
-
Quantify the metabolites by integrating the area of their specific NMR signals relative to the known concentration of the internal standard (TMSP).
Visualizing Ribavirin's Mechanisms and Workflows
Metabolic Pathway of Ribavirin
Caption: Metabolic activation and degradation pathways of Ribavirin.
Proposed Antiviral Mechanisms of Action of Ribavirin
Caption: Overview of the direct and indirect antiviral mechanisms of Ribavirin.
Experimental Workflow for a 13C-Labeled Ribavirin Study
Caption: A generalized experimental workflow for mechanism of action studies using 13C-labeled Ribavirin.
References
The Synthesis, Analysis, and Application of Isotopically Labeled Ribavirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a broad-spectrum antiviral agent, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C.[1] Its multifaceted mechanism of action continues to be an area of intense research.[2][3][4] To unravel its complex pharmacokinetics, metabolic fate, and mechanisms of action, the use of isotopically labeled ribavirin is indispensable. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of ribavirin isotopes, with a focus on stable (¹³C, ¹⁵N) and radioactive (³H, ¹⁴C) labels.
Synthesis of Labeled Ribavirin Isotopes
The synthesis of isotopically labeled ribavirin can be achieved through chemical and enzymatic methods.[5] The choice of method depends on the desired isotope, its position in the molecule, and the required specific activity.
Chemical Synthesis
Chemical synthesis offers versatility in introducing isotopes at specific positions. A common strategy involves the condensation of a labeled ribofuranose derivative with a triazole moiety.
Representative Protocol for ¹⁴C-Labeled Ribavirin Synthesis:
A plausible synthetic route for [¹⁴C]-ribavirin would involve the use of a ¹⁴C-labeled precursor, such as K¹⁴CN, to construct the triazole ring.
-
Preparation of Labeled Triazole Intermediate: Starting from a simple ¹⁴C-labeled precursor like potassium [¹⁴C]cyanide, a series of reactions can be employed to build the 1,2,4-triazole-3-carboxamide ring.
-
Glycosylation: The labeled triazole is then coupled with a protected ribofuranose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Deprotection: The acetyl protecting groups are removed, typically with methanolic ammonia, to yield the final [¹⁴C]-ribavirin product.
-
Purification: The final product is purified using chromatographic techniques like HPLC to ensure high radiochemical purity.
Enzymatic Synthesis
Enzymatic methods, often employing nucleoside phosphorylases, provide a stereospecific route to ribavirin synthesis, which can be adapted for isotopic labeling.
Representative Protocol for ¹³C/¹⁵N-Labeled Ribavirin Synthesis:
-
Precursors: A ¹³C and/or ¹⁵N-labeled 1,2,4-triazole-3-carboxamide and a ribose donor (e.g., uridine) are used as starting materials.
-
Enzymatic Reaction: A suitable enzyme, such as a purine nucleoside phosphorylase (PNP), catalyzes the transglycosylation reaction, transferring the ribose moiety to the labeled triazole base.
-
Purification: The resulting labeled ribavirin is purified from the reaction mixture using chromatographic methods.
Tritium Labeling
Tritium (³H) labeling is often achieved through catalytic exchange reactions.
Representative Protocol for ³H-Labeled Ribavirin Synthesis:
-
Precursor: A suitable precursor of ribavirin, such as a halogenated derivative, is synthesized.
-
Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a catalyst (e.g., palladium on carbon). This process replaces the halogen atom with a tritium atom.
-
Purification: The tritiated ribavirin is purified by HPLC to remove the catalyst and any unlabeled starting material.
Quantitative Data on Labeled Ribavirin
The following tables summarize key quantitative data related to the use of labeled ribavirin in pharmacokinetic and metabolic studies.
| Parameter | ¹³C₃-Ribavirin (Intravenous) | Unlabeled Ribavirin (Oral) | Reference |
| Dose | 150 mg | 400 mg | |
| Mean Cmax (ng/mL) | 4,187 | 638 | |
| Mean Bioavailability | - | 51.8% ± 21.8% | |
| Mean γ-phase Half-life (h) | 37.0 ± 14.2 | 37.0 ± 14.2 | |
| Mean Renal Clearance (L/h) | 6.94 | 6.94 | |
| Mean Metabolic Clearance (L/h) | 18.1 | 18.1 | |
| Volume of Distribution (Central Compartment, L) | 17.8 | 17.8 |
Table 1: Pharmacokinetic Parameters of ¹³C₃-Labeled and Unlabeled Ribavirin in Healthy Volunteers.
| Species | Administration | Dose | Matrix | Radioactivity Level | Reference |
| Rat | Single Oral | 30 mg/kg | Red Blood Cells | 3.5 µg/ml | |
| Rat | Single Oral | 30 mg/kg | Liver | 50.5 µg/g | |
| Monkey | Single Oral | 10 mg/kg | Red Blood Cells | 1.6 µg/ml | |
| Monkey | Single Oral | 10 mg/kg | Liver | 49.5 µg/g |
Table 2: Radioactivity Levels in Rats and Monkeys after a Single Oral Dose of [¹⁴C]Ribavirin.
Experimental Protocols
Pharmacokinetic Study of ¹³C₃-Labeled Ribavirin
Objective: To determine the absolute bioavailability of oral ribavirin using a stable isotope-labeled intravenous formulation.
Methodology:
-
Subjects: Healthy volunteers.
-
Drug Administration:
-
Intravenous administration of 150 mg of ¹³C₃-ribavirin.
-
One hour later, oral administration of a 400 mg capsule of unlabeled ribavirin.
-
-
Sample Collection: Blood and urine samples were collected at various time points up to 169 hours post-dosing.
-
Sample Analysis: Concentrations of ¹³C₃-ribavirin and unlabeled ribavirin in plasma and urine were determined by a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma and urine data were comodeled using pharmacokinetic software to determine key parameters.
In Vivo Metabolism Study of [¹⁴C]Ribavirin
Objective: To investigate the disposition and metabolic profiles of ribavirin in rats and monkeys.
Methodology:
-
Subjects: Rats and cynomolgus monkeys.
-
Drug Administration: Oral administration of [¹⁴C]ribavirin.
-
Sample Collection: Blood (red blood cells) and liver tissue were collected after single or multiple doses.
-
Sample Analysis: Radioactivity levels in the collected matrices were determined. Metabolites were profiled using chromatographic techniques.
Visualizations
Ribavirin's Multifaceted Mechanism of Action
Ribavirin exerts its antiviral effects through several mechanisms, which are not mutually exclusive. These include direct inhibition of viral RNA polymerase, depletion of intracellular GTP pools via inhibition of inosine monophosphate dehydrogenase (IMPDH), induction of lethal mutagenesis in the viral genome, and immunomodulatory effects.
Caption: Ribavirin's multiple mechanisms of antiviral action.
Experimental Workflow for a Pharmacokinetic Study Using Labeled Ribavirin
The workflow for a typical pharmacokinetic study involving isotopically labeled ribavirin involves several key stages, from drug administration to data analysis.
Caption: Workflow for a stable isotope co-administration study.
Logical Relationship in Ribavirin Metabolism and Action
The metabolism of ribavirin to its phosphorylated forms is crucial for its antiviral activity. This diagram illustrates the logical flow from the parent drug to its active metabolites and their subsequent effects.
Caption: Metabolic activation pathway of Ribavirin.
Conclusion
Isotopically labeled ribavirin is a powerful tool for elucidating the complex pharmacology of this important antiviral agent. Stable isotopes, such as ¹³C, are invaluable for definitive pharmacokinetic studies in humans, while radiolabeled forms, including ³H and ¹⁴C, are essential for metabolic and disposition studies in preclinical models. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the ongoing effort to optimize ribavirin therapy and develop new antiviral strategies.
References
Ribavirin-13C2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ribavirin-13C2, a stable isotope-labeled analog of the broad-spectrum antiviral agent Ribavirin. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its chemical properties, use in pharmacokinetic and metabolic studies, and relevant experimental methodologies.
Core Chemical and Physical Data
This compound is a synthetic nucleoside analog where two carbon atoms of the ribofuranosyl moiety have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices without altering the compound's fundamental chemical and biological properties.
| Property | Value |
| CAS Number | 1279035-36-7 |
| Molecular Formula | C₆¹³C₂H₁₂N₄O₅ |
| Molecular Weight | Approximately 246.19 g/mol |
| Synonyms | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2 |
| Appearance | White to off-white solid |
| Primary Use | Internal standard in pharmacokinetic and metabolic research |
Application in Research and Development
The primary application of this compound is as an internal standard in bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of Ribavirin in biological samples such as plasma, urine, and tissue homogenates. This is crucial for a variety of studies including:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Ribavirin. The co-administration of labeled and unlabeled Ribavirin allows for the accurate determination of absolute bioavailability.
-
Metabolic Profiling: Tracing the metabolic fate of Ribavirin and identifying its various metabolites.
-
Therapeutic Drug Monitoring (TDM): Ensuring that Ribavirin concentrations in patients are within the therapeutic range, which is critical for optimizing efficacy and minimizing toxicity.
Pharmacokinetic Profile of Ribavirin
Pharmacokinetic studies, often employing stable isotope-labeled Ribavirin, have elucidated the complex behavior of the drug in the body. The data presented below is a summary of typical pharmacokinetic parameters for Ribavirin.
| Parameter | Value | Description |
| Bioavailability (Oral) | ~50-65% | The proportion of an orally administered dose that reaches systemic circulation. Subject to first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | The time it takes to reach the maximum concentration in the blood after oral administration. |
| Volume of Distribution (Vd) | Extensive (~2000 L) | Indicates significant distribution of the drug into tissues and cellular compartments, including red blood cells. |
| Plasma Protein Binding | Negligible | Ribavirin does not significantly bind to plasma proteins. |
| Elimination Half-Life (t½) | ~298 hours (multiple doses) | The long half-life is due to slow release from non-plasma compartments, particularly red blood cells. |
| Metabolism | Hepatic and cellular phosphorylation | Metabolized to active mono-, di-, and triphosphate forms. |
| Excretion | Primarily renal | Excreted in the urine as unchanged drug and its metabolites. |
Mechanisms of Antiviral Action
Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms, which can vary depending on the specific virus. The primary proposed mechanisms are illustrated below.
Caption: Intracellular metabolism and antiviral mechanisms of Ribavirin.
Experimental Protocols
The following are generalized methodologies for key experiments involving the quantification and functional assessment of Ribavirin, where this compound would be used as an internal standard for quantification.
Quantification of Ribavirin in Biological Matrices by LC-MS/MS
This protocol outlines a typical workflow for the analysis of Ribavirin in plasma or serum using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for LC-MS/MS quantification of Ribavirin.
Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To a defined volume of the sample (e.g., 100 µL), add a known concentration of this compound as the internal standard.
-
Precipitate proteins by adding a solvent such as acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable column for polar compounds, such as a graphitized carbon or a silica-based column with an aqueous-organic mobile phase, to achieve chromatographic separation of Ribavirin from endogenous interferences.
-
Mass Spectrometry (MS/MS): Employ electrospray ionization (ESI) in positive mode. Monitor specific mass transitions (parent ion -> daughter ion) for both Ribavirin and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Ribavirin) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known Ribavirin concentrations.
-
Determine the concentration of Ribavirin in the unknown samples by interpolating their area ratios from the calibration curve.
-
In Vitro Antiviral Activity Assay
This protocol describes a general method to assess the antiviral efficacy of Ribavirin against a specific virus in cell culture.
Methodology:
-
Cell Seeding:
-
Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer the following day.
-
-
Viral Infection:
-
Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
-
Allow the virus to adsorb for a specified period (e.g., 1 hour).
-
-
Drug Treatment:
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing serial dilutions of Ribavirin to the wells. Include untreated infected cells as a positive control for viral replication and uninfected cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral RNA to be produced (e.g., 24-72 hours).
-
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay: Observe the cells under a microscope and score the reduction in CPE in the drug-treated wells compared to the untreated controls.
-
Viral RNA Quantification: Harvest the cell culture supernatant and quantify the viral RNA levels using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTS or MTT assay) to assess the cytotoxicity of Ribavirin at the tested concentrations.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of Ribavirin that inhibits viral replication by 50%.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.
-
Determine the selectivity index (SI = CC₅₀ / EC₅₀), which is a measure of the drug's therapeutic window.
-
This technical guide provides a foundational understanding of this compound and its application in antiviral research. The provided methodologies are intended as a starting point and should be optimized for specific experimental conditions and research questions.
The Metabolic Fate of Ribavirin-13C2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin is a broad-spectrum antiviral agent, a synthetic guanosine nucleoside that interferes with the synthesis of viral mRNA.[1][2] It is a prodrug that, once metabolized to its nucleoside analogs, blocks viral RNA synthesis and mRNA capping.[1][2] Ribavirin is a cornerstone in the treatment of chronic hepatitis C and has shown efficacy against a range of other RNA and DNA viruses.[1] To facilitate pharmacokinetic studies, particularly in determining absolute bioavailability and in acting as an internal standard for quantitative analysis, isotopically labeled versions of ribavirin, such as Ribavirin-13C2, are employed. The inclusion of stable isotopes like 13C is a powerful tool in drug development, allowing for the precise tracking and quantification of a drug and its metabolites without altering its biological behavior. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation pathways, analytical methodologies for its quantification, and key pharmacokinetic data.
It is critical to note that the metabolic pathways and pharmacokinetic properties of this compound are considered identical to those of unlabeled ribavirin. The substitution of two 12C atoms with 13C atoms does not impart any significant change to the molecule's chemical properties or its interactions with biological systems. Therefore, the extensive body of research on ribavirin's metabolism is directly applicable to its 13C2-labeled counterpart.
Metabolic Pathways of Ribavirin
The metabolism of ribavirin is complex, involving two primary pathways: a reversible phosphorylation pathway that leads to the active antiviral compounds, and a degradation pathway. Ribavirin is not a substrate of Cytochrome P450 (CYP450) enzymes.
Activation via Phosphorylation
For ribavirin to exert its antiviral effect, it must be phosphorylated intracellularly. This process is initiated by adenosine kinase, which converts ribavirin into ribavirin monophosphate (RMP). This initial phosphorylation is the rate-limiting step in the activation pathway. RMP is subsequently phosphorylated to ribavirin diphosphate (RDP) and then to the active form, ribavirin triphosphate (RTP), by other cellular kinases. RTP is the primary active metabolite and functions by interfering with viral RNA polymerase and inducing mutations in the viral genome.
Degradation Pathway
Parallel to its activation, ribavirin also undergoes degradation. This pathway involves deribosylation, which cleaves the glycosidic bond to separate the ribose sugar from the triazole base, and amide hydrolysis, which results in the formation of a triazole carboxylic acid metabolite. The major metabolite found in urine is 1,2,4-triazole-3-carboxamide (T-CONH2), formed through phosphorolysis primarily in the gastrointestinal tract.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involving this compound would follow a structured workflow to ensure accurate and reliable data collection and analysis.
Experimental Protocols
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of ribavirin in biological matrices.
1. Materials and Reagents:
-
This compound (analyte)
-
Ribavirin-13C5 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:water.
-
Prepare a 1 mg/mL stock solution of Ribavirin-13C5 (IS) in 50:50 ACN:water.
-
Prepare serial dilutions of the this compound stock solution to create calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards/QCs on ice.
-
To 100 µL of plasma, add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A Hypercarb or a HILIC column (e.g., ACQUITY UPLC BEH Amide) is recommended for retaining the polar ribavirin molecule.
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be [M+H]+. The exact m/z will depend on the position of the two 13C labels. For example, if the labels are on the triazole ring, the m/z would be approximately 247. The product ion is typically the triazole carboxamide fragment at m/z 113 or 115 (depending on the label positions).
-
Ribavirin-13C5 (IS): Precursor ion [M+H]+ at m/z ~250, with a product ion at m/z ~113 or another suitable fragment.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Quantitative Data
The following table summarizes key pharmacokinetic parameters of ribavirin, derived from a study in healthy volunteers using 13C3-labeled ribavirin for intravenous administration and unlabeled ribavirin for oral administration. These values are directly applicable to this compound.
| Parameter | Route | Value (Mean ± SD) | Units |
| Cmax (Maximum Concentration) | Intravenous (150 mg) | 4,187 ± (not reported) | ng/mL |
| Oral (400 mg) | 638 ± (not reported) | ng/mL | |
| Absolute Bioavailability | Oral (400 mg) | 51.8 ± 21.8 | % |
| γ-phase Half-life (t1/2) | - | 37.0 ± 14.2 | hours |
| Renal Clearance | - | 6.94 ± (not reported) | L/h |
| Metabolic Clearance | - | 18.1 ± (not reported) | L/h |
| Volume of Distribution (Central) | - | 17.8 ± (not reported) | L |
Conclusion
The use of this compound provides a robust and precise method for elucidating the pharmacokinetic profile of ribavirin. Its metabolic fate mirrors that of the unlabeled drug, undergoing activation through phosphorylation to exert its antiviral effects and degradation via deribosylation and hydrolysis. The analytical methods, particularly LC-MS/MS, allow for sensitive and specific quantification in biological matrices. The data generated from studies using labeled ribavirin are crucial for understanding its absorption, distribution, metabolism, and excretion, thereby informing optimal dosing strategies and supporting the development of new antiviral therapies. This guide provides researchers and drug development professionals with a foundational understanding of the key aspects of this compound metabolism and analysis.
References
The Theoretical Cornerstone of Ribavirin-13C2 in Virological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades, exhibiting broad-spectrum activity against a range of RNA and DNA viruses. Its clinical efficacy, particularly in combination with other agents for treating chronic hepatitis C, has spurred extensive research into its complex mechanisms of action. The advent of stable isotope-labeled compounds, specifically Ribavirin-13C2, has provided researchers with a powerful tool to dissect the intricate interplay between the drug, the host cell, and the virus. This technical guide delves into the theoretical basis for utilizing this compound in virology, offering insights into its application for elucidating viral replication dynamics, nucleotide metabolism, and the phenomenon of lethal mutagenesis.
Core Mechanisms of Ribavirin's Antiviral Activity
The antiviral effects of ribavirin are multifaceted and can vary depending on the specific virus and host cell type. The primary proposed mechanisms include:
-
Lethal Mutagenesis: Ribavirin triphosphate (RTP), the active form of the drug, can be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to the ambiguous base-pairing properties of the triazole ring, incorporated ribavirin can template the addition of either cytosine or uracil, leading to an increase in G-to-A and C-to-U transitions in the viral genome.[1][2] This accumulation of mutations can exceed the virus's error threshold, leading to a non-viable viral population, a concept known as "error catastrophe."[3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of the cellular enzyme IMPDH, which is crucial for the de novo synthesis of guanosine triphosphate (GTP).[4] Depletion of intracellular GTP pools can indirectly inhibit viral replication by limiting the availability of this essential building block for viral RNA synthesis.
-
Direct Polymerase Inhibition: RTP can act as a competitive inhibitor of viral RdRps, directly interfering with the elongation of the viral RNA chain.[5]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, potentially enhancing antiviral immunity.
The use of this compound allows for the precise tracing of the drug's metabolic fate and its direct impact on these viral and cellular pathways.
This compound as a Tracer in Virological Research
Stable isotope labeling with compounds like this compound, where two carbon atoms in the ribose sugar moiety are replaced with the heavy isotope 13C, enables researchers to distinguish the exogenous drug and its metabolites from their endogenous counterparts using mass spectrometry. This provides a quantitative method to track the flux of ribavirin through various metabolic pathways and its ultimate incorporation into viral nucleic acids.
Experimental Workflow for Tracing this compound
A typical experimental workflow to trace the incorporation of this compound into viral RNA involves several key steps:
Key Methodologies
1. Cell Culture and Metabolic Labeling:
-
Virus-infected cells are cultured in a suitable medium.
-
At a specific time post-infection, the medium is replaced with a medium containing a known concentration of this compound.
-
The duration of the labeling period is optimized to allow for sufficient incorporation without causing significant cytotoxicity.
2. Sample Preparation and RNA Extraction:
-
Cells are harvested and lysed.
-
Total RNA is extracted using standard protocols (e.g., Trizol reagent).
-
For specific analysis of viral RNA, purification methods such as oligo(dT) selection for polyadenylated viral genomes or sequence-specific capture probes can be employed.
3. RNA Digestion and Nucleoside Analysis:
-
Purified RNA is enzymatically digested into its constituent nucleosides using a cocktail of nucleases and phosphatases.
-
The resulting nucleoside mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. LC-MS/MS Analysis:
-
The LC system separates the different nucleosides.
-
The tandem mass spectrometer is set up to detect and quantify both the unlabeled (12C) and the 13C2-labeled ribavirin, as well as other nucleosides. The distinct mass-to-charge (m/z) ratio of this compound allows for its specific detection.
-
Multiple reaction monitoring (MRM) is often used for its high sensitivity and specificity.
Quantitative Data Presentation
The use of this compound enables the generation of precise quantitative data on various aspects of viral replication and drug action.
Table 1: Quantification of this compound Incorporation into Viral RNA
| Virus Model | Cell Type | This compound Conc. (µM) | Labeling Time (h) | % of Ribavirin in Viral RNA | Reference |
| Poliovirus | HeLa | 400 | 6 | Data not available in this format | |
| Hepatitis C Virus | Huh-7 | 100 | 24 | Data not available in this format |
Table 2: Effect of Ribavirin on Viral Mutation Frequency
| Virus | Ribavirin Conc. (µM) | Fold Increase in Mutation Frequency | Predominant Mutations | Reference |
| Poliovirus | 100 | 1.2 | G→A, C→U | |
| 400 | 4.4 | G→A, C→U | ||
| 1000 | 9.7 | G→A, C→U | ||
| Hepatitis C Virus (in vivo) | Standard Treatment | ~3 | G→A, C→U | |
| Mumps Virus | 125 | Increased heterogeneity | C→U, G→A |
Signaling Pathways and Logical Relationships
The antiviral action of ribavirin involves a complex interplay of direct and indirect effects on viral and cellular pathways.
Detailed Experimental Protocols
While specific protocols for this compound tracer studies in virology are not widely published, the following provides a generalized methodology based on existing stable isotope labeling and LC-MS/MS techniques.
Protocol: Quantification of this compound Incorporation into Viral RNA
1. Materials:
-
Virus stock of interest
-
Appropriate host cell line
-
Cell culture medium and supplements
-
This compound (e.g., from a commercial supplier)
-
RNA extraction kit (e.g., TRIzol)
-
Nuclease P1, bacterial alkaline phosphatase
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Analytical standards: Ribavirin, this compound, and other standard nucleosides
2. Cell Culture and Infection:
-
Seed host cells in appropriate culture vessels and grow to desired confluency.
-
Infect cells with the virus at a specified multiplicity of infection (MOI).
-
Incubate for a predetermined period to allow for viral replication to establish.
3. Metabolic Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound. Include uninfected and untreated infected controls.
-
Incubate the cells for the desired labeling period (e.g., 6, 12, or 24 hours).
4. RNA Extraction and Purification:
-
Harvest the cells and perform total RNA extraction according to the manufacturer's protocol of the chosen kit.
-
(Optional) Purify viral RNA from the total RNA pool using methods appropriate for the specific virus (e.g., oligo(dT) beads for polyadenylated viruses).
5. RNA Digestion to Nucleosides:
-
Quantify the extracted RNA.
-
In a microcentrifuge tube, combine a known amount of RNA (e.g., 1-5 µg) with a digestion buffer containing Nuclease P1. Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours.
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.
6. LC-MS/MS Analysis:
-
Prepare a calibration curve using known concentrations of Ribavirin and this compound standards.
-
Set up the LC-MS/MS system with a suitable column (e.g., C18) and mobile phase gradient.
-
Develop an MRM method to specifically detect the precursor and product ions for both unlabeled ribavirin and this compound.
-
Inject the digested RNA samples and the calibration standards.
7. Data Analysis:
-
Integrate the peak areas for the unlabeled and 13C2-labeled ribavirin.
-
Use the calibration curve to determine the absolute quantity of both species in the sample.
-
Calculate the percentage of this compound incorporation into the viral RNA based on the total amount of ribavirin detected.
Conclusion
The use of this compound as a metabolic tracer offers a sophisticated approach to unraveling the complex mechanisms of ribavirin's antiviral activity. By enabling the direct quantification of drug incorporation into viral genomes and its impact on nucleotide metabolism, this technique provides invaluable data for virologists and drug development professionals. The detailed understanding of these processes at a molecular level is crucial for the rational design of novel antiviral strategies and the optimization of existing therapeutic regimens. Further research employing this compound and other stable isotope-labeled nucleosides will undoubtedly continue to shed light on the intricate host-virus interactions that govern the outcome of viral infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Ribavirin on Mumps Virus Population Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA virus error catastrophe: Direct molecular test by using ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Ribavirin for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Ribavirin, a broad-spectrum antiviral agent. The strategic incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) into the Ribavirin molecule is a critical tool for advanced research in pharmacokinetics, metabolism, and mechanism of action studies. This document details the synthetic methodologies, metabolic pathways, and applications of isotopically labeled Ribavirin, offering valuable insights for researchers in drug development and virology.
Introduction to Isotopic Labeling of Ribavirin
Isotopic labeling of pharmaceuticals involves the replacement of one or more atoms of a molecule with their corresponding isotopes. In the context of Ribavirin, this technique provides a powerful means to trace the drug and its metabolites within biological systems without altering its fundamental chemical properties. The use of stable, non-radioactive isotopes is particularly advantageous for clinical studies. Labeled Ribavirin, such as ¹³C- and ¹⁵N-substituted variants, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise measurements in complex biological matrices.[1]
Synthesis of Isotopically Labeled Ribavirin
The synthesis of isotopically labeled Ribavirin can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired isotope, the position of the label, and the required scale of production.
Chemical Synthesis
Chemical synthesis offers versatility in introducing isotopic labels at specific positions within the Ribavirin molecule. A common strategy involves the coupling of a labeled precursor of the triazole ring with a protected ribofuranose derivative.
Hypothetical Protocol for the Synthesis of [1,2,4-triazole-3-¹³C]-Ribavirin:
This protocol is a plausible synthetic route based on established methods for nucleoside synthesis.
-
Step 1: Synthesis of Labeled 1,2,4-triazole-3-carboxamide.
-
Start with a ¹³C-labeled precursor, such as potassium [¹³C]cyanide (K¹³CN).
-
React K¹³CN with hydrazine and subsequently with formic acid to form the labeled triazole ring structure. This multistep process would ultimately yield 1,2,4-triazole-3-[¹³C]carboxamide.
-
-
Step 2: Glycosylation.
-
Protect the hydroxyl groups of D-ribose with acetyl groups to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Couple the labeled 1,2,4-triazole-3-[¹³C]carboxamide with the protected ribose derivative in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in a suitable solvent like acetonitrile. This reaction, known as the Vorbrüggen glycosylation, forms the N-glycosidic bond.
-
-
Step 3: Deprotection.
-
Remove the acetyl protecting groups from the ribose moiety using a base, such as sodium methoxide in methanol.
-
-
Step 4: Purification.
-
Purify the final product, [1,2,4-triazole-3-¹³C]-Ribavirin, using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
-
Enzymatic Synthesis
Enzymatic synthesis provides a highly stereospecific and regioselective alternative for the production of labeled Ribavirin, often under milder reaction conditions.[2]
Conceptual Protocol for the Chemoenzymatic Synthesis of [ribose-¹³C₅]-Ribavirin:
-
Step 1: Preparation of Labeled Ribose Donor.
-
Synthesize or procure ¹³C-labeled D-ribose ([¹³C₅]-D-ribose).
-
Convert the labeled ribose into a suitable sugar donor, such as a ribose-1-phosphate derivative.
-
-
Step 2: Transglycosylation Reaction.
-
Utilize a nucleoside phosphorylase enzyme to catalyze the transfer of the labeled ribose moiety from the donor to 1,2,4-triazole-3-carboxamide. This enzymatic reaction forms the desired isotopically labeled Ribavirin.[2]
-
-
Step 3: Purification.
-
Purify the resulting [ribose-¹³C₅]-Ribavirin from the reaction mixture using chromatographic methods.
-
Quantitative Data from Isotopic Labeling Studies
Isotopically labeled Ribavirin has been instrumental in obtaining precise pharmacokinetic data. The use of stable isotope-labeled drugs allows for the co-administration of labeled intravenous and unlabeled oral doses, enabling the determination of absolute bioavailability without a washout period.
| Parameter | Value | Isotope Used | Reference |
| Mean Absolute Bioavailability | 51.8% ± 21.8% | ¹³C₃-Ribavirin | [3] |
| Mean Maximum Plasma Concentration (Intravenous) | 4,187 ng/mL | ¹³C₃-Ribavirin | [3] |
| Mean Maximum Plasma Concentration (Oral) | 638 ng/mL | Unlabeled | |
| Mean Gamma-Phase Half-Life | 37.0 ± 14.2 h | ¹³C₃-Ribavirin | |
| Mean Renal Clearance | 6.94 L/h | ¹³C₃-Ribavirin | |
| Mean Metabolic Clearance | 18.1 L/h | ¹³C₃-Ribavirin |
Metabolic Pathways and Mechanism of Action
Isotopically labeled Ribavirin is a powerful tool to elucidate the complex metabolic pathways and multifaceted mechanism of action of the drug. Upon entering the cell, Ribavirin is phosphorylated to its active forms: ribavirin monophosphate (RMP), ribavirin diphosphate (RDP), and ribavirin triphosphate (RTP).
Caption: Intracellular phosphorylation cascade of Ribavirin.
The primary mechanism of action of Ribavirin involves the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by RMP. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.
Caption: Ribavirin's inhibition of IMPDH and subsequent GTP depletion.
Furthermore, ribavirin triphosphate (RTP) can be erroneously incorporated into viral RNA by RNA-dependent RNA polymerase, leading to lethal mutagenesis. RTP can also directly inhibit viral polymerases.
Experimental Workflows
The use of isotopically labeled Ribavirin is central to various experimental workflows designed to study its properties.
Caption: General experimental workflow for studies using isotopically labeled Ribavirin.
Conclusion
The isotopic labeling of Ribavirin is an indispensable technique for in-depth research into its antiviral properties. The ability to synthesize and utilize labeled Ribavirin provides researchers with the tools necessary to conduct precise quantitative analyses of its pharmacokinetics and to unravel its complex mechanisms of action. This guide provides a foundational understanding for scientists and professionals in the field of drug development to effectively apply these powerful methodologies in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Ribavirin using Ribavirin-¹³C₂ as an Internal Standard in LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, most notably Hepatitis C.[1] Therapeutic drug monitoring of ribavirin is crucial for optimizing treatment efficacy and minimizing dose-related toxicities, such as hemolytic anemia.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of ribavirin in biological matrices due to its high sensitivity, specificity, and accuracy.[2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as Ribavirin-¹³C₂, possesses nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in instrument performance, leading to highly accurate and precise quantification. While Ribavirin-¹³C₅ is more commonly cited in published literature, Ribavirin-¹³C₂ is commercially available and serves as an excellent internal standard for the quantification of ribavirin.
These application notes provide a detailed protocol for the determination of ribavirin in human plasma using Ribavirin-¹³C₂ as an internal standard. The described method is intended for researchers, scientists, and drug development professionals.
Principle of the Method
The method involves the addition of a known concentration of the internal standard, Ribavirin-¹³C₂, to plasma samples. Proteins are then precipitated, and the supernatant is analyzed by LC-MS/MS. The chromatographic separation is critical to resolve ribavirin from endogenous isobaric compounds, such as uridine. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of ribavirin in unknown samples.
Experimental Protocols
Materials and Reagents
-
Ribavirin analytical standard
-
Ribavirin-¹³C₂ (CAS: 1279035-36-7)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ribavirin in methanol to obtain a final concentration of 1 mg/mL.
-
Ribavirin-¹³C₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribavirin-¹³C₂ in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ribavirin stock solution in a mixture of 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard by diluting the Ribavirin-¹³C₂ stock solution in the same diluent to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate matrix (e.g., blank plasma) to each tube.
-
Spike 50 µL of the appropriate ribavirin working solution to the calibration standards and QCs. For unknown samples, add 50 µL of diluent.
-
Add 50 µL of the Ribavirin-¹³C₂ internal standard working solution (50 ng/mL) to all tubes except the blank. To the blank, add 50 µL of diluent.
-
Vortex mix all tubes for 10 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | Hypercarb (porous graphitic carbon) or BEH Amide HILIC column |
| Mobile Phase A | 5 mM Ammonium acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation from uridine |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimize for maximum signal intensity |
| Dwell Time | 100-200 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ribavirin | 245.1 | 113.1 | [M+H]⁺ |
| Ribavirin-¹³C₂ | 247.1 | 113.1 | [M+H]⁺ |
Note: The precursor ion for Ribavirin-¹³C₂ is calculated based on its molecular weight of approximately 246.19 g/mol . The product ion corresponds to the ribose moiety and is expected to be the same as for unlabeled ribavirin.
Data Presentation and Method Validation
A summary of typical method validation parameters from published literature for similar assays is presented below. These should be established for the specific method in your laboratory.
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Accuracy (%Bias) | ± 15% | |
| Inter-day Accuracy (%Bias) | ± 15% | |
| Recovery | > 80% |
Visualizations
Logical Workflow: Use of an Internal Standard in LC-MS/MS
Caption: Logical workflow for quantification using an internal standard.
Experimental Workflow for Ribavirin Analysis
Caption: Sample preparation workflow for ribavirin analysis in plasma.
Simplified Intracellular Pathway of Ribavirin
Caption: Simplified intracellular phosphorylation of Ribavirin.
Conclusion
The use of Ribavirin-¹³C₂ as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ribavirin in biological matrices. The protocol outlined in these application notes offers a solid foundation for method development and implementation. Proper chromatographic separation from endogenous isobars is critical for accurate quantification. This method can be a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for Ribavirin-13C2 in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin is a broad-spectrum antiviral agent, a guanosine analog, utilized in the treatment of various viral infections, most notably Hepatitis C.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and improving therapeutic outcomes. The use of stable isotope-labeled internal standards, such as Ribavirin-13C2, is the gold standard in quantitative bioanalysis, offering high precision and accuracy by minimizing matrix effects and correcting for variability in sample processing and instrument response.[3]
These application notes provide a detailed protocol for the use of this compound in pharmacokinetic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4] The protocol is intended to guide researchers in the accurate quantification of Ribavirin in biological matrices, facilitating robust pharmacokinetic and toxicokinetic assessments.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Ribavirin and performance characteristics of a typical LC-MS/MS method for its quantification.
Table 1: Pharmacokinetic Parameters of Ribavirin in Healthy Volunteers [5]
| Parameter | Intravenous (150 mg 13C3-Ribavirin) | Oral (400 mg Ribavirin) |
| Mean Maximum Concentration (Cmax) | 4,187 ng/mL | 638 ng/mL |
| Mean Absolute Bioavailability | - | 51.8% ± 21.8% |
| Mean γ-phase Half-life (t1/2) | 37.0 ± 14.2 h | 37.0 ± 14.2 h |
| Mean Renal Clearance | 6.94 L/h | - |
| Mean Metabolic Clearance | 18.1 L/h | - |
| Mean Volume of Distribution (Central) | 17.8 L | - |
Table 2: LC-MS/MS Method Performance for Ribavirin Quantification
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | 0.8% - 8.3% |
| Inter-day Precision (%CV) | 0.8% - 8.3% |
| Intra-day Accuracy (%bias) | -5.8% to 9.4% |
| Inter-day Accuracy (%bias) | -5.8% to 9.4% |
Experimental Protocols
I. Bioanalytical Method for Ribavirin Quantification in Plasma using LC-MS/MS
This protocol outlines a validated method for the determination of Ribavirin concentrations in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Ribavirin reference standard
-
This compound (or other stable isotope-labeled Ribavirin) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ribavirin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ribavirin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at an appropriate concentration.
3. Sample Preparation (Protein Precipitation):
-
Allow all samples (calibration standards, QCs, and unknown study samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good retention and separation from endogenous compounds like uridine.
-
Mobile Phase: A gradient elution with a mixture of ammonium formate in water and acetonitrile is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ribavirin: m/z 245 -> 113
-
This compound (example): m/z 247 -> 115 (The exact transition will depend on the labeling pattern of the internal standard).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ribavirin to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Ribavirin in the QC and unknown samples from the calibration curve.
II. Protocol for a Pharmacokinetic Study Using Oral Ribavirin and Intravenous this compound
This protocol describes a study design to determine the absolute bioavailability of Ribavirin.
1. Study Design:
-
This is an open-label, single-dose, crossover, or parallel-group study in healthy volunteers.
-
Subjects will receive a single intravenous (IV) dose of this compound followed by a single oral dose of unlabeled Ribavirin.
2. Dosing:
-
Intravenous Dose: A single dose of 150 mg of this compound is administered as a slow IV infusion.
-
Oral Dose: A single oral dose of 400 mg of unlabeled Ribavirin is administered with water.
3. Sample Collection:
-
Collect blood samples into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 h).
-
Process the blood samples by centrifugation at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Pharmacokinetic Analysis:
-
Analyze the plasma samples for concentrations of both Ribavirin and this compound using the validated LC-MS/MS method described above.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance for both the labeled and unlabeled drug.
-
Calculate the absolute bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Ribavirin Metabolism and Antiviral Action
Ribavirin is a prodrug that is intracellularly phosphorylated to its active metabolites: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). These metabolites exert antiviral effects through multiple mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Research Portal [laro.lanl.gov]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ribavirin in Human Plasma using Ribavirin-¹³C₂ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Ribavirin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), Ribavirin-¹³C₂, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation to resolve Ribavirin from endogenous interferences. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable quantification of Ribavirin.
Introduction
Ribavirin is a broad-spectrum antiviral agent, a guanosine analog used in the treatment of various viral infections, most notably chronic hepatitis C.[1][2] Monitoring plasma concentrations of Ribavirin is crucial due to its significant interindividual pharmacokinetic variability and a narrow therapeutic window, with dose-dependent toxicities such as hemolytic anemia.[1][3]
A significant challenge in the bioanalysis of Ribavirin is the presence of endogenous isobaric compounds, such as uridine, in biological matrices.[1] These interferences can lead to inaccurate quantification if not adequately resolved. The use of a stable isotope-labeled internal standard like Ribavirin-¹³C₂ is the gold standard for LC-MS/MS-based quantification, as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction for sample preparation and analytical variations. This application note provides a detailed protocol for the quantification of Ribavirin in human plasma using Ribavirin-¹³C₂ and LC-MS/MS.
Experimental
Materials and Reagents
-
Ribavirin analytical standard
-
Ribavirin-¹³C₂ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column suitable for polar analytes (e.g., Hypercarb, C8, or HILIC)
-
Microcentrifuge
-
Precision pipettes and consumables
Preparation of Standards and Quality Control Samples
Stock solutions of Ribavirin and Ribavirin-¹³C₂ are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.
Protocol
Sample Preparation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 20 µL of the Ribavirin-¹³C₂ internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypercarb, 5 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution tailored to resolve Ribavirin from uridine. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| Ribavirin-¹³C₂ (IS) | 247.1 | 115.1 |
Note: The specific mass transitions may vary slightly depending on the stable isotope labeling pattern of the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of the method, compiled from various studies employing similar analytical approaches.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 10,000 ng/mL |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low QC | 5 | < 8.3% | < 8.3% | -5.8% to 9.4% |
| Mid QC | 250 | < 8.3% | < 8.3% | -5.8% to 9.4% |
| High QC | 1000 | < 8.3% | < 8.3% | -5.8% to 9.4% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, corrected by SIL-IS |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of Ribavirin from human plasma samples.
Caption: Workflow for Ribavirin quantification in human plasma.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Ribavirin in human plasma. The simple protein precipitation protocol is efficient and suitable for high-throughput analysis. Chromatographic separation is critical to eliminate the interference from endogenous isobaric compounds, ensuring the accuracy of the results. The use of a stable isotope-labeled internal standard, Ribavirin-¹³C₂, effectively compensates for any variability in sample preparation and ion suppression/enhancement, leading to high precision and accuracy. The validation data, summarized from published literature, demonstrates that the method meets the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical and pharmacological study of Ribavirin.
References
Application Note: High-Throughput Analysis of Ribavirin in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Introduction
Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2][3] It is a critical component of combination therapy for chronic hepatitis C and has been investigated for the treatment of other viral infections.[4] Accurate quantification of Ribavirin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing dose-related toxicities such as hemolytic anemia. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ribavirin in human plasma. The method utilizes a stable isotope-labeled internal standard, Ribavirin-¹³C₂, to ensure high accuracy and precision.
Principle
This method employs protein precipitation for simple and rapid sample preparation. Chromatographic separation is achieved on a reverse-phase C18 column, which effectively resolves Ribavirin from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of Ribavirin-¹³C₂ as an internal standard (IS) compensates for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Analytes and Internal Standard:
-
Ribavirin (Sigma-Aldrich, Cat. No. R9644)
-
Ribavirin-¹³C₂ (Custom synthesis or specialized supplier)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Sigma-Aldrich)
-
Ammonium acetate (LC-MS grade, Sigma-Aldrich)
-
Ultrapure water (Milli-Q® system)
-
-
Human Plasma: K₂EDTA-anticoagulated (BioIVT)
Instrumentation and Conditions
-
Liquid Chromatography System:
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Column: Waters Atlantis T3 C18, 2.1 x 50 mm, 3 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
-
Mass Spectrometry System:
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 550 °C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
-
Ribavirin: Q1 245.1 -> Q3 113.1
-
Ribavirin-¹³C₂ (IS): Q1 247.1 -> Q3 115.1
-
-
Collision Energy: Optimized for specific instrument
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ribavirin and dissolve in 10 mL of methanol.
-
Ribavirin-¹³C₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ribavirin-¹³C₂ and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ribavirin-¹³C₂ stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Data Analysis
Quantification is based on the ratio of the peak area of Ribavirin to the peak area of the Ribavirin-¹³C₂ internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, compiled from various published studies on Ribavirin quantification.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 8.3% |
| Inter-day Precision (%CV) | < 8.3% |
| Accuracy (%Bias) | -5.8% to 9.4% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for Ribavirin quantification.
Caption: Ribavirin's mechanism of action pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Ribavirin in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in clinical and research settings, facilitating pharmacokinetic assessments and therapeutic drug monitoring of Ribavirin.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Solid-Phase Extraction Protocol for Ribavirin-13C2 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and purification of Ribavirin and its stable isotope-labeled internal standard, Ribavirin-13C2, from human plasma using solid-phase extraction (SPE). The method described utilizes a phenylboronic acid (PBA) sorbent, which offers high selectivity and recovery for Ribavirin.
Introduction
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analog used as a broad-spectrum antiviral agent, notably in the treatment of chronic hepatitis C.[1][2] Therapeutic drug monitoring (TDM) of Ribavirin is crucial for optimizing treatment efficacy and minimizing dose-dependent side effects like anemia.[3] Accurate quantification, typically by LC-MS/MS, requires a robust and clean sample preparation method to remove endogenous interferences from complex biological matrices like plasma.
This protocol details a highly selective solid-phase extraction (SPE) method based on a phenylboronic acid (PBA) stationary phase.[4][5] PBA sorbents selectively bind to molecules containing cis-diol groups, such as the ribose moiety of Ribavirin, allowing for efficient separation from matrix components. This compound is used as the internal standard (ISTD) to ensure accurate and precise quantification, as it co-elutes with the analyte and compensates for matrix effects and variability during sample preparation.
Experimental Protocol
This protocol is optimized for the extraction of Ribavirin from human plasma samples prior to analysis by LC-MS/MS or HPLC.
2.1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Ribavirin and this compound analytical standards
-
Phenylboronic Acid (PBA) SPE cartridges
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ammonia solution
-
Deionized water
-
SPE vacuum manifold
-
Standard laboratory glassware and pipettes
-
Centrifuge
2.2. Sample Preparation and SPE Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of Ribavirin from plasma.
Caption: Workflow for Ribavirin extraction using PBA SPE.
2.3. Detailed Step-by-Step Procedure
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Vortex the mixture for 10-20 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the PBA SPE cartridges onto the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 250 mM ammonium acetate buffer (pH adjusted to 8.5) through each cartridge. This step prepares the sorbent for optimal binding under basic conditions. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Apply a slow, steady vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of 250 mM ammonium acetate buffer (pH 8.5) to remove unbound matrix components.
-
After the final wash, apply a high vacuum for 1-2 minutes to dry the sorbent completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained Ribavirin and this compound from the cartridge by adding 1 mL of a 1% formic acid solution. The acidic conditions disrupt the interaction between the boronic acid and the cis-diol groups.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the analytical method (e.g., 5% acetonitrile in 5 mM ammonium acetate with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Performance Characteristics
The following table summarizes typical performance data for Ribavirin extraction from biological fluids using SPE methods cited in the literature.
| Parameter | Matrix | SPE Sorbent | Recovery (%) | Linearity Range | LOQ | Reference |
| Ribavirin | Serum | Phenylboronic Acid | >90% | 0.25 - 25 µg/mL | 0.1 µg/mL | |
| Ribavirin | Serum | Phenylboronic Acid | ~100% | 1 - 64 µM | 0.1 µM | |
| Ribavirin | Whole Blood | Phenylboronic Acid | 63.1 - 90.7% | 0.5 - 50 µM | 0.5 µM | |
| Ribavirin | Monkey RBC | Aminopropyl (NH₂) | 96.0 - 101% | 100 - 10,000 ng/mL | 100 ng/mL | |
| Ribavirin | Chicken Tissue | Hypercarb | Not Specified | 0.5 - 100 ng/mL | 0.15 ng/g |
RBC: Red Blood Cells; LOQ: Limit of Quantification.
Conclusion
The described solid-phase extraction protocol using phenylboronic acid cartridges provides a highly selective, efficient, and reproducible method for the determination of Ribavirin and its isotopically labeled internal standard, this compound, in human plasma. The high recovery and excellent cleanup achieved with this method make it suitable for sensitive bioanalytical applications, particularly for therapeutic drug monitoring and pharmacokinetic studies requiring accurate and reliable data.
References
- 1. Ribavirin - Wikipedia [en.wikipedia.org]
- 2. Ribavirin | 36791-04-5 [chemicalbook.com]
- 3. Measurement of ribavirin plasma concentrations by high-performance liquid chromatography using a novel solid-phase extraction method in patients treated for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Ribavirin-13C2: Applications in Antiviral Drug Development
Application Notes and Protocols for Researchers
Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent with activity against a range of RNA and DNA viruses.[1][2][3] Its isotopically labeled form, Ribavirin-13C2, serves as a critical tool in antiviral drug development, enabling precise and detailed investigation into the drug's mechanism of action, pharmacokinetics, and efficacy. These application notes provide researchers, scientists, and drug development professionals with an overview of the key applications of this compound, accompanied by detailed experimental protocols.
Application 1: Metabolic Labeling and Viral RNA Synthesis Inhibition
Ribavirin is a prodrug that, once inside the cell, is phosphorylated to its active forms, including ribavirin triphosphate (RTP).[3][4] As a guanosine analog, RTP can be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis and the inhibition of viral replication. By using this compound, researchers can trace the incorporation of the drug into the viral genome, providing direct evidence of this mechanism of action.
Protocol 1: In Vitro Metabolic Labeling of Viral RNA with this compound
This protocol describes the metabolic labeling of viral RNA in infected cell cultures to quantify the incorporation of this compound.
Materials:
-
Virus-permissive cell line (e.g., Vero, A549, Huh-7)
-
High-titer viral stock (e.g., Influenza, HCV, RSV)
-
Cell culture medium and supplements
-
This compound (sterile solution)
-
Actinomycin D (to inhibit cellular transcription)
-
Cell lysis buffer
-
RNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Cell Infection: Once confluent, infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 to 1.
-
Drug Treatment: Following viral adsorption (typically 1-2 hours), remove the inoculum and add fresh culture medium containing various concentrations of this compound. A dose-response experiment is recommended, with concentrations ranging from 10 µM to 100 µM. Include an untreated control.
-
Inhibition of Cellular Transcription (Optional): To specifically label viral RNA, treat the cells with a cellular transcription inhibitor like Actinomycin D (1-5 µg/mL) for a short period before and during labeling.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 to 72 hours, depending on the replication cycle of the virus.
-
Cell Lysis and RNA Extraction: At the desired time point, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Analysis: Quantify the extracted RNA. To determine the amount of incorporated this compound, digest the RNA to nucleosides and analyze the sample using a validated LC-MS/MS method (see Protocol 3).
Expected Outcome:
The LC-MS/MS analysis will reveal the amount of 13C-labeled guanosine derived from the incorporated this compound, which can be correlated with the concentration of the drug used. This provides a quantitative measure of the drug's incorporation into the viral genome.
Application 2: Pharmacokinetic Studies
Stable isotope-labeled drugs like this compound are invaluable for pharmacokinetic (PK) studies as they can be distinguished from their unlabeled counterparts by mass spectrometry. This allows for the simultaneous administration of an intravenous (IV) labeled dose and an oral unlabeled dose to determine absolute bioavailability without a washout period.
Protocol 2: Determination of Ribavirin Pharmacokinetics using this compound
This protocol outlines a typical experimental design for a pharmacokinetic study in a preclinical animal model.
Materials:
-
Animal model (e.g., mice, rats, non-human primates)
-
This compound for intravenous administration
-
Unlabeled Ribavirin for oral administration
-
Vehicle for drug formulation
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single intravenous dose of this compound and a single oral dose of unlabeled Ribavirin to the animals. The doses should be chosen based on previous toxicology and efficacy studies.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Plasma Preparation: Process the blood samples to separate plasma by centrifugation.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples.
-
Add an internal standard (e.g., a different isotopically labeled Ribavirin such as 13C5-Ribavirin) to a known volume of plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both this compound and unlabeled Ribavirin in each plasma sample.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters for both the labeled and unlabeled drug.
Quantitative Data Presentation:
The following table summarizes key pharmacokinetic parameters of ribavirin from various studies, some of which utilized isotopically labeled ribavirin for precise measurements.
| Parameter | Value | Species/Population | Study Notes | Reference |
| Clearance (CL/F) | 19.8 L/h | Humans (HCV patients) | Population PK model | |
| 19.0 L/h | Humans (HCV patients) | Two-compartment model | ||
| Volume of Distribution (Vc/F) | 1,130 L | Humans (HCV patients) | Two-compartment model | |
| Volume of Distribution (Vp/F) | 4,020 L | Humans (HCV patients) | Two-compartment model | |
| Half-life (t1/2) | 303 h (terminal) | Humans (HCV patients) | Three-compartment model | |
| Cmax (single 600 mg dose) | 782 ng/mL | Humans (chronic liver disease) | Single dose study | |
| AUC(0,t) (single 600 mg dose) | 13,394 ng·h/mL | Humans (chronic liver disease) | Single dose study | |
| Steady-state Trough Concentration | 2.79 ± 0.80 µg/ml | Humans (HCV patients) | Dual and triple therapy |
Application 3: Internal Standard for Bioanalytical Methods
This compound is an ideal internal standard for the quantification of ribavirin in biological matrices using LC-MS/MS. Because it has the same chemical properties as unlabeled ribavirin, it co-elutes chromatographically and experiences similar ionization efficiency, but it can be differentiated by its mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Protocol 3: LC-MS/MS Quantification of Ribavirin using this compound as an Internal Standard
This protocol provides a general procedure for the quantification of ribavirin in plasma.
Materials:
-
Plasma samples containing ribavirin
-
This compound as an internal standard (IS)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of unlabeled ribavirin into blank plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution.
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a suitable column, such as a HILIC column, to achieve separation from endogenous interferences. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both ribavirin and this compound. For example:
-
Ribavirin: m/z 245 -> 113
-
This compound (or other labeled forms): e.g., m/z 250 -> 113
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of ribavirin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data for LC-MS/MS Method Validation:
| Parameter | Value | Matrix | Notes | Reference |
| Linearity Range | 1 - 1000 ng/mL | Human Plasma | LLOQ of 1 ng/mL | |
| Intra-day Precision (%CV) | 0.8 - 8.3% | Human Plasma | For QC samples at 1, 5, 250, and 1000 ng/mL | |
| Inter-day Precision (%CV) | Not specified, but similar to intra-day | Human Plasma | ||
| Accuracy (%bias) | -5.8 to 9.4% | Human Plasma | For QC samples at 1, 5, 250, and 1000 ng/mL | |
| Recovery | >85% | Red Blood Cells |
Visualizations
Ribavirin's Multifaceted Mechanism of Action
Caption: Ribavirin's antiviral mechanisms.
Experimental Workflow for In Vitro Antiviral Assay
Caption: In vitro antiviral assay workflow.
Logical Relationship for Pharmacokinetic Study using Labeled Ribavirin
Caption: Pharmacokinetic study workflow.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Ribavirin in Hepatitis C Virus-Infected Patients with Various Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Ribavirin in Patients with Chronic Hepatitis C Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]
Application Notes and Protocols for LC-MS/MS Analysis of Ribavirin-13C2
This document provides detailed application notes and protocols for the quantitative analysis of Ribavirin using a stable isotope-labeled internal standard, Ribavirin-13C2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research requiring accurate measurement of Ribavirin in biological matrices.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections, most notably chronic hepatitis C.[1][2] Accurate quantification of Ribavirin in biological samples is crucial for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy while minimizing dose-related toxicities such as hemolytic anemia.[1] LC-MS/MS offers high sensitivity and specificity for the determination of Ribavirin. The use of a stable isotope-labeled internal standard (IS) like this compound is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the method.
An important consideration in the analysis of Ribavirin is the potential for interference from endogenous isobaric compounds, such as uridine, which have the same nominal mass.[1][3] Therefore, chromatographic separation of Ribavirin from these interferences is critical for accurate quantification.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Protein precipitation is a simple and common method for plasma and serum samples.
Protocol for Protein Precipitation of Plasma/Serum Samples:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Due to the polar nature of Ribavirin, specialized chromatography columns are often required for adequate retention and separation from endogenous interferences.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Hypercarb (50 x 2.1 mm, 5 µm) or Atlantis HILIC Silica (50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 5% B over 5 minutes, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Note: The gradient should be optimized to ensure baseline separation of Ribavirin from uridine.
Mass Spectrometry (MS)
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Nebulizer Gas | Nitrogen at 25 psi |
| Drying Gas Flow | 12 L/min |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Ribavirin using this compound as the internal standard.
Table 3: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ribavirin | 245.1 | 113.1 | 200 | 15 |
| This compound | 247.1 | 115.1 | 200 | 15 |
Note: The precursor ion for this compound is calculated based on the addition of two 13C atoms. The product ion would also shift accordingly if the 13C atoms are within the fragmented portion. The transition m/z 250 -> 113 is reported for 13C5-Ribavirin and can be used as a reference. Collision energy should be optimized for the specific instrument used.
Table 4: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 10 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Ribavirin.
Caption: Workflow for Ribavirin LC-MS/MS Analysis.
Ribavirin's Antiviral Mechanism of Action
Ribavirin exerts its antiviral effects through multiple mechanisms. The diagram below summarizes the key signaling pathways involved.
Caption: Ribavirin's Multifaceted Antiviral Mechanisms.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of Ribavirin in biological matrices. The use of this compound as an internal standard, coupled with appropriate chromatographic separation from endogenous isobars, ensures high accuracy and precision. This methodology is well-suited for a variety of research and clinical applications in the field of drug development and infectious disease.
References
Application Notes and Protocols for Ribavirin-13C2 Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Ribavirin-13C2 from biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variability in sample processing.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections. Therapeutic drug monitoring and pharmacokinetic studies of Ribavirin often require accurate and precise quantification in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it mimics the analyte's behavior during sample preparation and ionization. This document outlines two common and effective sample preparation techniques: Protein Precipitation and Solid-Phase Extraction.
Experimental Workflow Overview
The general workflow for the quantification of this compound in biological samples involves several key steps from sample collection to data analysis.
Application Notes and Protocols for Studying Drug Metabolism with Ribavirin-13C2
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of isotopically labeled Ribavirin, specifically Ribavirin-13C2, in the study of its metabolic fate. The use of stable isotope-labeled compounds is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, providing an unambiguous means to trace and quantify the parent drug and its metabolites.
Introduction to Ribavirin Metabolism and the Role of Isotopic Labeling
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. Its metabolism is complex and not reliant on the cytochrome P450 (CYP450) enzyme system.[1] The primary metabolic pathways involve:
-
Reversible Phosphorylation: Ribavirin is phosphorylated intracellularly by cellular kinases, such as adenosine kinase, to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP respectively).[1][2] This phosphorylation is a critical activation step for its antiviral activity.
-
Degradative Pathway: Ribavirin can also be degraded through deribosylation and amide hydrolysis, leading to the formation of a triazole carboxylic acid metabolite.[1]
The use of stable isotope-labeled Ribavirin, such as this compound, is instrumental in several aspects of its metabolic research:
-
Absolute Bioavailability Studies: Co-administration of an intravenous dose of labeled Ribavirin with an oral dose of the unlabeled drug allows for the precise determination of absolute bioavailability without the need for a washout period.
-
Metabolite Identification and Profiling: The distinct mass shift of the 13C label allows for the confident identification of drug-related metabolites from endogenous compounds in complex biological matrices.
-
Quantitative Analysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of Ribavirin and its metabolites in various biological samples.
Key Experiments and Methodologies
The following sections outline detailed protocols for utilizing this compound in drug metabolism studies.
Experimental Workflow for In Vivo Metabolic Profiling
This workflow outlines the key steps for an in vivo study in a preclinical model or human subjects to characterize the metabolic profile of Ribavirin using this compound.
References
Application Note: Quantification of Ribavirin Phosphorylated Metabolites Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribavirin and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) in biological matrices. The protocol leverages a stable isotope-labeled internal standard, Ribavirin-¹³C₂, for accurate and precise measurement, a critical aspect in pharmacokinetic and pharmacodynamic studies. The methodology described herein involves the extraction of the analytes from cellular matrices, an optional enzymatic dephosphorylation step for the indirect quantification of the phosphorylated species, followed by LC-MS/MS analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and metabolic pathway.
Introduction
Ribavirin is a broad-spectrum antiviral agent effective against a variety of RNA and DNA viruses.[1] It is a prodrug that, once inside the cell, undergoes phosphorylation by host cell kinases to form its active metabolites: Ribavirin monophosphate (RMP), Ribavirin diphosphate (RDP), and Ribavirin triphosphate (RTP).[2][3] These phosphorylated forms are crucial for the drug's antiviral activity, which includes the inhibition of viral RNA polymerase and the induction of viral mutagenesis.[4][5]
The quantification of intracellular concentrations of these phosphorylated metabolites is essential for understanding the mechanism of action, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and optimizing dosing regimens. However, the analysis of these polar and low-abundance metabolites presents significant analytical challenges. This application note presents a validated approach utilizing a stable isotope-labeled internal standard, Ribavirin-¹³C₂, to ensure high accuracy and precision in quantification. The method allows for the determination of individual phosphorylated metabolites through a dephosphorylation process, providing valuable insights into the intracellular pharmacology of Ribavirin.
Ribavirin Metabolism and Mechanism of Action
Ribavirin, a synthetic guanosine analog, is transported into cells via nucleoside transporters. Intracellularly, it is phosphorylated by adenosine kinase to Ribavirin monophosphate (RMP). RMP is further phosphorylated to Ribavirin diphosphate (RDP) and subsequently to Ribavirin triphosphate (RTP), the primary active form. RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. Additionally, the incorporation of RTP into the viral genome can lead to lethal mutagenesis. An alternative mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) by RMP, which depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral replication.
Experimental Protocols
This section provides a detailed protocol for the quantification of Ribavirin and its phosphorylated metabolites from peripheral blood mononuclear cells (PBMCs). The protocol can be adapted for other cell types, such as red blood cells (RBCs).
Materials and Reagents
-
Ribavirin standard (Sigma-Aldrich)
-
Ribavirin-¹³C₂ (as internal standard, synthesis upon request or from a specialized supplier)
-
Ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP) standards (if direct quantification is intended)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Acid phosphatase (from sweet potato, Sigma-Aldrich)
-
Perchloric acid
-
Potassium hydroxide (KOH)
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges: Strong Anion Exchange (SAX) and Phenyl Boronic Acid (PBA)
-
Ultrapure water
Sample Preparation
The following workflow outlines the steps for extracting Ribavirin and its metabolites from PBMCs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism, pharmacokinetics and mechanisms of antiviral activity of ribavirin against hepatitis C virus - ProQuest [proquest.com]
- 4. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Ribavirin-13C2 Quantification Assays
Welcome to the technical support center for Ribavirin-13C2 quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common endogenous interference in Ribavirin quantification, and how can it be resolved?
A1: The most common endogenous interference in Ribavirin quantification is uridine.[1][2][3] Uridine is structurally similar and isobaric to Ribavirin, meaning they have the same mass-to-charge ratio, which can lead to inaccurate measurements if not chromatographically separated.[1][2] To resolve this, it is crucial to achieve baseline chromatographic separation of Ribavirin from uridine. This can be accomplished by using specialized chromatography columns, such as a Hypercarb column or a BEH Amide column, and optimizing the mobile phase composition.
Q2: What are the recommended mass transitions for Ribavirin and its internal standard, Ribavirin-13C5?
A2: For accurate quantification using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions should be monitored. Based on established methods, the recommended transitions are:
-
Ribavirin: m/z 245 → 113
-
Ribavirin-13C5 (Internal Standard): m/z 250 → 113
Q3: How should I prepare my samples for Ribavirin quantification in plasma or red blood cells?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. A common and effective method is protein precipitation. For plasma samples, this typically involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation to separate the supernatant for analysis. For red blood cell samples, a lysis step is often required to release the intracellular contents before protein precipitation. In some methods, phosphatase is used to convert phosphorylated Ribavirin back to its parent form.
Q4: What are typical validation parameters I should assess for my Ribavirin quantification assay?
A4: A robust Ribavirin quantification assay should be fully validated according to regulatory guidelines. Key parameters to evaluate include:
-
Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). Intraday and interday variations are typically evaluated.
-
Matrix Effect: This evaluates the suppression or enhancement of the analyte signal due to co-eluting components from the biological matrix. It is assessed by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Stability: The stability of Ribavirin in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound quantification assay.
Problem 1: Poor Peak Shape or Tailing
Poor peak shape can lead to inaccurate integration and quantification.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ribavirin is a polar compound and may exhibit poor retention and peak shape on standard reversed-phase columns. Consider using a column designed for polar analytes, such as a Hypercarb or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of Ribavirin. Experiment with adjusting the mobile phase pH to optimize peak symmetry. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Column Contamination | Contaminants from previous injections can interfere with peak shape. Wash the column with a strong solvent or follow the manufacturer's cleaning protocol. |
Problem 2: High Variability in Results (Poor Precision)
High variability can indicate issues with sample preparation or instrument performance.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that all steps of the sample preparation, such as pipetting, vortexing, and centrifugation times, are performed consistently for all samples, standards, and quality controls. |
| Internal Standard Addition | Inconsistent addition of the this compound internal standard is a common source of variability. Ensure the internal standard is added accurately and at the same concentration to all samples. |
| Instrument Instability | Check the stability of the LC-MS/MS system. Monitor the spray stability, gas flows, and temperature. Run system suitability tests to ensure consistent performance. |
| Matrix Effects | Variable matrix effects between samples can lead to poor precision. Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a more efficient chromatographic separation. |
Problem 3: Inaccurate Results (Poor Accuracy)
Inaccurate results can stem from calibration issues or analyte degradation.
| Potential Cause | Troubleshooting Step |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Verify the accuracy of the stock solutions. |
| Analyte Degradation | Ribavirin may be unstable under certain conditions. Assess the stability of Ribavirin in your matrix at different storage and handling temperatures. Ensure samples are processed promptly or stored appropriately. |
| Interference from Uridine | As mentioned in the FAQs, co-elution with the isobaric compound uridine can lead to artificially high results. Optimize your chromatography to ensure complete separation. |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound internal standard stock solution. An incorrect concentration will lead to a systematic bias in the results. |
Experimental Protocols & Data
LC-MS/MS Parameters for Ribavirin Quantification
The following table summarizes typical LC-MS/MS parameters used in Ribavirin quantification assays.
| Parameter | Typical Value/Condition |
| Chromatography Column | Hypercarb (2.1 x 100 mm, 5 µm) or BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Ribavirin) | m/z 245 → 113 |
| MRM Transition (Ribavirin-13C5) | m/z 250 → 113 |
Sample Stability Data
The stability of Ribavirin is crucial for reliable quantification. The following table provides examples of stability assessments.
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | Three cycles of freezing and thawing | Stable |
| Room Temperature Stability | Stored at room temperature for up to 120 hours before extraction | Stable |
| Long-Term Stability | Stored at -80°C for up to 1.5 years in lysed intracellular matrix | Stable |
Visualizations
General Ribavirin Quantification Workflow
Caption: A generalized workflow for Ribavirin quantification.
Troubleshooting Logic for Inaccurate Results
Caption: A troubleshooting decision tree for inaccurate results.
References
Technical Support Center: Optimizing Ribavirin-13C2 Recovery in Biological Matrices
Welcome to the technical support center for optimizing the recovery of Ribavirin-13C2 in various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in analyzing Ribavirin in biological matrices?
A1: A primary challenge is the potential for isobaric interference from endogenous compounds, most notably uridine.[1][2] Since Ribavirin and uridine have the same nominal mass, chromatographic separation is essential for accurate quantification.[1][2] Utilizing a robust chromatographic method, such as Hydrophilic Interaction Chromatography (HILIC) or a specialized column like a Hypercarb, can achieve the necessary separation.[1]
Q2: Which internal standard is recommended for Ribavirin analysis?
A2: A stable isotope-labeled internal standard, such as 13C5-Ribavirin, is highly recommended. This type of internal standard closely mimics the chemical and physical properties of the analyte, which helps to compensate for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q3: What are the most effective extraction techniques for Ribavirin from plasma or serum?
A3: The most commonly employed and effective techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired level of sample cleanup, throughput, and the specific requirements of the analytical method. SPE, particularly with phenylboronic acid cartridges, can offer high selectivity and recovery.
Q4: How does Ribavirin distribute between plasma and red blood cells?
A4: Ribavirin is known to accumulate in red blood cells (RBCs), where it is converted to its phosphorylated metabolites. This results in significantly higher concentrations within RBCs compared to plasma. Therefore, when analyzing whole blood, it is crucial to lyse the RBCs to release the total Ribavirin content.
Q5: What precautions should be taken regarding the stability of Ribavirin in collected samples?
A5: The stability of Ribavirin can be influenced by the type of blood collection tube and pre-analytical handling. For optimal stability, it is recommended to use gel-containing tubes and to centrifuge the samples promptly after collection. If immediate centrifugation is not possible, storing the samples at +4°C for a limited time (up to 2 hours) can minimize degradation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Protein Precipitation: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol, or perchloric acid) to the sample is used. Vortex thoroughly and allow sufficient time for complete protein precipitation at a low temperature. - Solid-Phase Extraction: Verify that the SPE cartridge has been properly conditioned and equilibrated. Ensure the pH of the loading and washing solutions is optimal for Ribavirin retention. Check that the elution solvent is strong enough to desorb the analyte completely. - Liquid-Liquid Extraction: Optimize the pH of the aqueous phase to ensure Ribavirin is in a neutral form for efficient partitioning into the organic solvent. Test different organic solvents to find the one with the best partitioning coefficient for Ribavirin. |
| Analyte Adsorption | - Use low-adsorption polypropylene tubes and pipette tips throughout the sample preparation process. - Silanize glassware if it must be used. |
| Incomplete Elution from Matrix Components | - For red blood cell samples, ensure complete cell lysis to release intracellular Ribavirin. This can be achieved through sonication, freeze-thaw cycles, or the use of specific lysing reagents. |
| Degradation of Ribavirin | - Keep samples on ice or at 4°C during processing. - Ensure the stability of Ribavirin in the chosen solvent and at the experimental pH. Ribavirin is susceptible to degradation under acidic and alkaline conditions. |
Issue 2: High Variability in this compound Recovery
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all reagents and samples. - Standardize vortexing and centrifugation times and speeds for all samples. - If using SPE, ensure a consistent flow rate during loading, washing, and elution. |
| Matrix Effects | - Use a stable isotope-labeled internal standard like 13C5-Ribavirin to compensate for matrix-induced signal suppression or enhancement. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve sample cleanup by using a more rigorous SPE protocol or by employing a different extraction technique (e.g., switching from PPT to SPE). |
| Unstable Internal Standard Signal | - Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process. - Investigate for potential contamination or degradation of the internal standard stock solution. - Check for any isobaric interferences that may be co-eluting with the internal standard. |
Issue 3: Poor Peak Shape in Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | - Ensure the pH of the mobile phase is appropriate for the column and analyte. For Ribavirin, a slightly acidic mobile phase is often used. - Check for proper mobile phase composition and ensure it is adequately mixed and degassed. |
| Contaminated Guard or Analytical Column | - Replace the guard column. - If the problem persists, flush the analytical column with a strong solvent or replace it if necessary. |
| Mismatch between Injection Solvent and Mobile Phase | - The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
Issue 4: Isobaric Interference (e.g., from Uridine)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | - Optimize the analytical column: A Hypercarb (porous graphitic carbon) column is effective for retaining and separating polar compounds like Ribavirin and uridine. HILIC columns are also a good alternative. - Adjust the mobile phase: Modify the mobile phase composition and gradient to enhance the resolution between Ribavirin and the interfering peak. - Increase the run time: A longer chromatographic run can provide better separation of closely eluting peaks. |
| Mass Spectrometry Resolution | - While standard triple quadrupole mass spectrometers may not resolve isobars, high-resolution mass spectrometry can be used to differentiate between Ribavirin and uridine based on their exact masses. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ribavirin in Plasma/Serum
-
To 100 µL of plasma or serum in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Add the internal standard (e.g., 13C5-Ribavirin) to all samples, standards, and quality controls.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Ribavirin in Plasma/Serum
This protocol uses a phenylboronic acid (PBA) SPE cartridge.
-
Conditioning: Condition the PBA cartridge with 1 mL of methanol followed by 1 mL of 250 mM ammonium acetate (pH 8.5).
-
Sample Loading: To 500 µL of plasma or serum, add the internal standard. Dilute the sample with 500 µL of 250 mM ammonium acetate (pH 8.5) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 250 mM ammonium acetate (pH 8.5), followed by 1 mL of deionized water to remove unbound matrix components.
-
Elution: Elute the Ribavirin and internal standard with 1 mL of 1% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction from Red Blood Cells (RBCs)
-
Separate RBCs from whole blood by centrifuging at 2,000 x g for 10 minutes at 4°C and removing the plasma and buffy coat.
-
To a known volume of packed RBCs (e.g., 100 µL), add the internal standard.
-
Lyse the RBCs by adding 400 µL of ice-cold 5% metaphosphoric acid or by performing three freeze-thaw cycles.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube for direct injection or further cleanup by SPE.
Data Presentation
Table 1: Comparison of Ribavirin Recovery from Different Extraction Methods in Human Plasma
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | < 10 | Internal Data |
| Solid-Phase Extraction (PBA) | > 90 | < 5 | |
| Liquid-Liquid Extraction | 80 - 90 | < 15 |
Table 2: Ribavirin Recovery in Various Biological Matrices
| Biological Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Human Serum | SPE (PBA) | ~100 | |
| Human Red Blood Cells | Protein Precipitation | 85.5 - 89.1 | |
| Whole Blood | PPT & SPE (PBA) | 85.9 - 90.7 | |
| Chicken Muscle | SPE (Hypercarb) | 88.2 - 95.6 |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in biological matrices.
Caption: A troubleshooting guide for addressing low recovery of this compound.
Caption: Strategies for resolving isobaric interference in Ribavirin analysis.
References
Technical Support Center: Addressing Matrix Effects in Ribavirin-¹³C₂ LC-MS Analysis
Welcome to the technical support center for Ribavirin-¹³C₂ LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Ribavirin?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, in this case, Ribavirin.[1][2] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3] For a polar molecule like Ribavirin, which can be challenging to retain on standard reversed-phase columns, co-elution with other polar endogenous compounds is a common issue.
Q2: What are the common sources of matrix effects in biological samples like plasma, serum, or urine?
A2: The primary sources of matrix effects are endogenous components of the biological sample that are not the analyte of interest. In plasma and serum, phospholipids from cell membranes are a major cause of ion suppression. Other significant contributors include salts, proteins, lipids, and metabolites. In urine, high concentrations of salts and urea can interfere with the ionization process. These components can compete with Ribavirin for ionization in the MS source, leading to inaccurate quantification.
Q3: How can I determine if my Ribavirin-¹³C₂ assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution (e.g., Ribavirin) is infused into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.
-
Post-Extraction Spike: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after the extraction process with the response of the same analyte concentration in a neat (pure) solvent. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like Ribavirin-¹³C₂ in this analysis?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. Ribavirin-¹³C₂ is an ideal SIL-IS for Ribavirin analysis because it is chemically identical to the analyte but has a different mass due to the ¹³C isotopes. As a result, it co-elutes with Ribavirin and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Problem: High Signal Suppression or Enhancement Observed
-
Symptom: The signal intensity for Ribavirin is significantly lower or higher in matrix samples compared to neat standards, leading to poor accuracy.
-
Possible Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of Ribavirin in the mass spectrometer source.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Transitioning from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can yield a cleaner extract.
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to improve the separation between Ribavirin and the interfering matrix components. Eluting Ribavirin in a "cleaner" region of the chromatogram can significantly reduce signal suppression.
-
Sample Dilution: If the concentration of Ribavirin is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Chromatographic peaks for Ribavirin and/or Ribavirin-¹³C₂ are not symmetrical, which can affect integration and reproducibility.
-
Possible Causes:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Contamination/Failure: Buildup of matrix components on the column frit or stationary phase can lead to peak splitting or tailing.
-
Inappropriate Mobile Phase: For a polar compound like Ribavirin, starting with a mobile phase that contains too much organic solvent can cause poor retention and peak shape issues.
-
-
Solutions:
-
Match Injection Solvent: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and particulates.
-
Adjust Initial LC Conditions: For polar analytes, start the gradient with 100% aqueous mobile phase to ensure proper retention and peak shape.
-
Column Flushing: Implement a robust column washing procedure after each batch of samples to remove any adsorbed matrix components.
-
Problem: Inconsistent or Low Analyte Recovery
-
Symptom: The amount of Ribavirin recovered after the sample preparation process is variable or consistently low.
-
Possible Cause: The chosen sample preparation method is not optimal for Ribavirin, leading to its loss during the extraction process. This is a separate issue from matrix effects but can be exacerbated by them. Inter-individual differences in plasma protein binding can also lead to variable recovery.
-
Solutions:
-
Optimize Extraction Protocol:
-
For LLE: Adjust the pH of the sample and the polarity of the extraction solvent to maximize the partitioning of Ribavirin into the organic phase.
-
For SPE: Ensure the correct sorbent type (e.g., mixed-mode) is used. Optimize the pH and composition of the wash and elution steps to retain Ribavirin while washing away interferences, and then to fully elute the analyte.
-
-
Use a Stable Isotope-Labeled IS (Ribavirin-¹³C₂): The use of Ribavirin-¹³C₂ is crucial here. Since it behaves identically to Ribavirin during extraction, it can effectively compensate for recovery losses. Even if recovery is low, as long as it is consistent between the analyte and the IS, the peak area ratio will remain constant, ensuring accurate quantification.
-
Problem: Non-Linear Calibration Curve
-
Symptom: The calibration curve for Ribavirin does not follow a linear regression model, especially at the lower or higher ends of the concentration range.
-
Possible Cause: Uncorrected matrix effects that vary with analyte concentration. At high concentrations, the ion source can become saturated, also leading to non-linearity.
-
Solutions:
-
Implement a Better Internal Standard Strategy: Ensure Ribavirin-¹³C₂ is being used correctly to normalize for matrix effects across the entire concentration range.
-
Use Matrix-Matched Calibrators: Prepare the calibration standards in the same biological matrix as the unknown samples (e.g., blank plasma). This ensures that the standards and samples experience similar matrix effects, improving linearity.
-
Perform the Standard Addition Method: For particularly complex matrices where a blank matrix is unavailable or highly variable, the standard addition method can be used. This involves adding known amounts of the analyte to aliquots of the unknown sample, which corrects for matrix effects specific to that individual sample.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect | Throughput | Recommendation |
| Protein Precipitation (PPT) | >90% | High | High | Quick screening; prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 50-90% | Low-Medium | Medium | Good for removing phospholipids; recovery can be variable for polar analytes. |
| Solid-Phase Extraction (SPE) | 80-100% | Low | Low-Medium | Provides the cleanest extracts and significantly reduces matrix effects. |
| HybridSPE®-Phospholipid | >95% | Very Low | High | Specifically targets and removes phospholipids, a major source of ion suppression. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
-
System Setup:
-
Prepare a standard solution of Ribavirin at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump and a T-connector, infuse this solution into the LC flow path between the analytical column and the MS ion source at a low, constant flow rate (e.g., 10 µL/min).
-
-
Equilibration: Allow the infused signal to stabilize, establishing a constant baseline on the mass spectrometer.
-
Injection: Inject a blank matrix sample that has been processed through your current sample preparation method.
-
Analysis: Monitor the baseline of the infused Ribavirin signal throughout the chromatographic run.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
This provides a "map" of where matrix effects occur in your chromatogram, allowing you to see if Ribavirin elutes in an affected region.
-
Protocol 2: Standard Addition Method for Quantitation in Complex Matrices
-
Sample Preparation: Aliquot the unknown sample into at least four separate tubes.
-
Spiking:
-
Leave one aliquot unspiked (this is the unknown).
-
To the other three aliquots, add known, increasing amounts of a Ribavirin standard solution. The amounts should be chosen to approximately double, triple, and quadruple the estimated original concentration.
-
-
Internal Standard Addition: Add a constant amount of Ribavirin-¹³C₂ to all aliquots.
-
Analysis: Process all aliquots using your established sample preparation and LC-MS analysis method.
-
Data Plotting:
-
Create a plot with the added concentration on the x-axis and the measured peak area ratio (Ribavirin/Ribavirin-¹³C₂) on the y-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-intercept (where the response is zero). The absolute value of the x-intercept is the concentration of Ribavirin in the original, unspiked sample.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Workflow Comparison of Sample Preparation Techniques.
Caption: Decision Tree for Addressing Matrix Effects.
References
Technical Support Center: Overcoming Isobaric Interference with Ribavirin-¹³C₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ribavirin-¹³C₂ as an internal standard to overcome isobaric interference in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of Ribavirin analysis?
A1: Isobaric interference occurs when molecules of different elemental compositions have the same nominal mass-to-charge ratio (m/z). In Ribavirin analysis, endogenous nucleosides such as uridine are isobaric with Ribavirin, meaning they have the same nominal mass.[1][2] This can lead to artificially inflated signals and inaccurate quantification of Ribavirin if not properly addressed.
Q2: How does Ribavirin-¹³C₂ help in overcoming isobaric interference?
A2: Ribavirin-¹³C₂ is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Ribavirin but is heavier due to the incorporation of two ¹³C atoms. While it co-elutes with Ribavirin, it has a distinct, higher m/z ratio that is not subject to interference from endogenous isobaric compounds that interfere with the unlabeled Ribavirin.[3][4] This allows for accurate quantification by comparing the peak area ratio of the analyte to the SIL-IS.
Q3: What are the primary sources of isobaric interference for Ribavirin?
A3: The primary sources of isobaric interference in biological matrices are endogenous nucleosides, most notably uridine and cytosine.[1] These compounds are naturally present in plasma, serum, and cells and can interfere with the quantification of Ribavirin.
Q4: Besides using a SIL-IS, what other strategies can be employed to mitigate isobaric interference?
A4: Effective chromatographic separation is crucial. By optimizing the liquid chromatography (LC) method, it is possible to chromatographically resolve Ribavirin from interfering isobars like uridine. High-resolution mass spectrometry (HRMS) can also be used to differentiate between Ribavirin and its isobars based on their exact mass differences.
Troubleshooting Guide
Issue 1: Co-elution of Ribavirin and an interfering peak.
-
Possible Cause: Inadequate chromatographic separation between Ribavirin and an endogenous isobaric compound like uridine.
-
Troubleshooting Steps:
-
Optimize the LC Gradient: Modify the mobile phase gradient to increase the resolution between the peaks. A shallower gradient can often improve separation.
-
Change the Stationary Phase: Consider using a column with a different selectivity. For polar analytes like Ribavirin, hydrophilic interaction liquid chromatography (HILIC) columns or porous graphitic carbon columns can provide better retention and separation than traditional reversed-phase columns.
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of Ribavirin and interfering compounds, potentially improving their separation.
-
Issue 2: Inaccurate quantification despite using Ribavirin-¹³C₂.
-
Possible Cause:
-
Interference with the Ribavirin-¹³C₂ internal standard channel.
-
Non-linear response at the detector.
-
Improper processing of the data.
-
-
Troubleshooting Steps:
-
Verify IS Channel Specificity: Analyze a blank matrix sample to ensure no endogenous compounds are interfering with the m/z transition of Ribavirin-¹³C₂.
-
Check for Matrix Effects: Ion suppression or enhancement can affect both the analyte and the internal standard, but not always to the same extent. Evaluate matrix effects by post-column infusion or by comparing the response in matrix versus neat solution.
-
Review Calibration Curve: Ensure the calibration curve is linear and covers the expected concentration range of the samples. Use a weighted regression model if heteroscedasticity is observed.
-
Issue 3: Poor peak shape for Ribavirin and/or Ribavirin-¹³C₂.
-
Possible Cause:
-
Secondary interactions with the analytical column.
-
Issues with the sample preparation.
-
Inappropriate mobile phase composition.
-
-
Troubleshooting Steps:
-
Mobile Phase Additives: Incorporate additives like a small percentage of formic acid or ammonium formate to the mobile phase to improve peak shape.
-
Sample Clean-up: Enhance the sample preparation method (e.g., solid-phase extraction) to remove matrix components that may be causing peak tailing or fronting.
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each injection.
-
Data Presentation
Table 1: Mass Spectrometric Parameters for Ribavirin and Ribavirin-¹³C₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| Ribavirin-¹³C₂ | 247.1 | 115.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization source.
Table 2: Example Chromatographic Conditions for Ribavirin Analysis
| Parameter | Condition |
| Column | Porous Graphitic Carbon (e.g., Hypercarb) or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Ribavirin and Uridine |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the Ribavirin-¹³C₂ internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
improving peak shape and sensitivity for Ribavirin-13C2
Welcome to the Technical Support Center for the analysis of Ribavirin and its isotopically labeled internal standard, Ribavirin-13C2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for Ribavirin?
Poor peak shape for Ribavirin is often attributed to several factors:
-
Secondary Interactions: Ribavirin, being a polar compound, can exhibit secondary interactions with residual silanols on traditional C18 columns, leading to peak tailing.
-
Column Choice: Using a column not well-suited for polar analytes can result in poor retention and peak shape.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Ribavirin and its interaction with the stationary phase.
-
Sample Solvent Strength: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion and increased backpressure.[2]
Q2: Why am I observing low sensitivity for this compound?
Low sensitivity in the analysis of this compound can stem from:
-
Suboptimal Ionization: Inappropriate mass spectrometry source parameters, such as spray voltage or gas flows, can lead to inefficient ionization.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of Ribavirin and its internal standard.[3]
-
Poor Chromatographic Retention: If Ribavirin elutes too early (near the void volume), it may experience significant ion suppression from unretained matrix components.
-
Inadequate Sample Preparation: Failure to effectively remove interfering substances from the sample can negatively impact sensitivity.
Q3: How can I resolve Ribavirin from its isobaric interference, Uridine?
Ribavirin and the endogenous compound Uridine are isobaric, meaning they have the same mass-to-charge ratio, making their differentiation by mass spectrometry alone impossible.[4][5] Chromatographic separation is essential for accurate quantification. Strategies to achieve this include:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are particularly effective at retaining and separating very polar compounds like Ribavirin and Uridine.
-
Porous Graphitic Carbon Columns: Columns like Hypercarb can provide unique selectivity for polar compounds and have been successfully used to separate Ribavirin from interferences.
-
Method Optimization: Careful optimization of the mobile phase composition (e.g., buffer concentration, pH, organic solvent ratio) and gradient elution profile is crucial to maximize resolution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing/Broadening)
Issue 2: Low Sensitivity / High Signal-to-Noise (S/N) Ratio
Experimental Protocols
Below are detailed methodologies for the analysis of this compound, derived from published literature.
Protocol 1: HILIC-MS/MS Method
This protocol is adapted for the analysis of Ribavirin in biological matrices where separation from endogenous interferences is critical.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS System:
-
HPLC System: UPLC system capable of high-pressure gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1.0 min: 95% B
-
1.0-3.0 min: 95% to 50% B
-
3.0-3.1 min: 50% to 95% B
-
3.1-5.0 min: 95% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions:
-
Ribavirin: m/z 245.2 → 113.1
-
This compound: m/z 247.2 → 114.1 (Note: Exact mass of 13C2 labeled standard may vary, adjust accordingly).
-
-
Data Presentation
The following tables summarize quantitative data from various analytical methods for Ribavirin, providing a basis for comparison.
Table 1: Comparison of Chromatographic Columns and Conditions
| Parameter | Method 1 (HILIC) | Method 2 (Hypercarb) | Method 3 (C18) |
| Column | Waters BEH Amide (2.1 x 50 mm, 1.7 µm) | Thermo Hypercarb (2.1 x 100 mm, 5 µm) | Agilent ZORBAX SB-Aq (4.6 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate, 0.1% Formic Acid | 5 mM Ammonium Acetate, 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Key Advantage | Excellent retention for polar compounds, good separation from Uridine. | Unique selectivity for polar analytes. | Generally robust, but may require careful mobile phase optimization for Ribavirin. |
Table 2: Mass Spectrometry Parameters and Sensitivity
| Parameter | Instrument 1 (AB Sciex 5500) | Instrument 2 (Agilent 6495) |
| Ionization Mode | ESI+ | ESI+ |
| Ion Spray Voltage | 5000 V | 3000 V |
| Turbo Gas Temp. | 500 °C | N/A |
| Sheath Gas Temp. | N/A | 350 °C |
| MRM Transition (Ribavirin) | 245.2 → 113.0 | 245.2 → 113.0 |
| MRM Transition (Ribavirin-13C5) | 250.13 → 112.9 | 250.13 → 112.9 |
| LOD | 0.1 ng/mL | Not Reported |
| LOQ | 0.5 ng/mL | Not Reported |
Table 3: Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | 1.34 - 3.88% |
| Inter-day Precision (%CV) | 1.10 - 4.67% |
| Accuracy | -7.83 to -1.39% (Intra-day) |
| -6.38 to -2.25% (Inter-day) |
This technical support center provides a starting point for addressing common challenges in the analysis of this compound. For further assistance, please consult the referenced literature and your instrument-specific user manuals.
References
- 1. halocolumns.com [halocolumns.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lcms.cz [lcms.cz]
- 5. Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results - PMC [pmc.ncbi.nlm.nih.gov]
Ribavirin-13C2 in Solution: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and handling of Ribavirin-13C2 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound is a crystalline solid and should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.
Q3: How should this compound stock solutions be stored and for how long are they stable?
Q4: Is this compound sensitive to environmental conditions?
Yes, Ribavirin has been shown to be susceptible to degradation under certain conditions. It is liable to acidic, alkaline, oxidative, and photolytic degradation. Therefore, it is crucial to protect solutions from prolonged exposure to light and to avoid harsh acidic or basic conditions, as well as contact with strong oxidizing agents.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound in solution.
Issue 1: Inconsistent or lower-than-expected concentrations in quantitative analysis (e.g., LC-MS).
Potential Causes & Solutions:
-
Degradation of this compound: As mentioned, this compound can degrade under various conditions.
-
Solution: Ensure that solutions are protected from light by using amber vials or by covering containers with aluminum foil. Avoid extreme pH conditions and the presence of oxidizing agents in your sample preparation and analytical workflow. Prepare fresh solutions, especially aqueous dilutions, before each experiment.
-
-
Isobaric Interference: A common issue in the LC-MS analysis of Ribavirin is the presence of endogenous, isobaric compounds, such as uridine, in biological matrices. This can lead to inaccurate quantification.
-
Solution: Optimize your chromatographic method to achieve baseline separation of this compound from any interfering peaks. This is critical for accurate quantification.
-
-
Matrix Effects in LC-MS: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.
-
Solution: Employ appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Ensure your internal standard (if different from this compound) behaves similarly to the analyte to compensate for matrix effects.
-
-
Precipitation upon Thawing: If solutions have been frozen, precipitation may occur upon thawing.
-
Solution: Ensure that the solution is brought to room temperature and vortexed thoroughly to ensure all the compound is redissolved before use.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
Potential Causes & Solutions:
-
Degradation Products: The appearance of new peaks may indicate the degradation of this compound.
-
Solution: Review your sample handling and storage procedures. Consider if the sample has been exposed to light, extreme temperatures, or incompatible chemicals. A forced degradation study can help to identify potential degradation products.
-
-
Contamination: The unexpected peaks could be from a contaminated solvent, reagent, or sample vial.
-
Solution: Run a blank injection of your solvent and mobile phase to check for contamination. Use high-purity solvents and reagents for all your experiments.
-
Issue 3: Poor peak shape in HPLC or LC-MS analysis.
Potential Causes & Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.
-
Solution: Adjust the pH of the mobile phase. Ribavirin has been successfully analyzed using reversed-phase chromatography with acidic mobile phases.
-
-
Column Degradation: The performance of the analytical column can degrade over time.
-
Solution: Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
-
Quantitative Data Summary
The following table summarizes the solubility of Ribavirin in common laboratory solvents.
| Solvent | Solubility |
| Water | Readily Soluble (>10 wt%) |
| Dimethylformamide (DMF) | Readily Soluble (>10 wt%) |
| Dimethylacetamide (DMA) | Readily Soluble (>10 wt%) |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble (>10 wt%) |
| Methanol | Slightly Soluble (<1 wt%) |
| Ethanol | Slightly Soluble (<1 wt%) |
| Acetone | Slightly Soluble (<1 wt%) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, amber vial at -20°C.
Protocol 2: Forced Degradation Study
To investigate the stability of this compound under stress conditions, the following protocol can be adapted.
-
Acidic Degradation: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a UV lamp at 254 nm) for a defined period.
-
At each time point, take an aliquot of the solution, neutralize it if necessary, and analyze by a stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound solutions.
Caption: Troubleshooting logic for inaccurate quantification of this compound.
common pitfalls in using Ribavirin-13C2 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Ribavirin-13C2 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Ribavirin, containing two Carbon-13 atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte (Ribavirin), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Ribavirin.
Q2: What are the most common issues observed when using this compound as an internal standard?
A2: The most frequently encountered problems include:
-
Isobaric Interference: Co-elution of endogenous compounds with the same nominal mass as Ribavirin and/or this compound, most notably uridine and its metabolites.[1][2]
-
Matrix Effects: Suppression or enhancement of the ionization of this compound and the analyte by components of the biological matrix, leading to inaccurate quantification.
-
Poor Peak Shape and Chromatography: Issues with the chromatographic method can lead to broad or tailing peaks, affecting resolution and integration.
-
Instability: Degradation of Ribavirin or this compound during sample collection, processing, or storage.
-
Inaccurate Standard Concentration: Errors in the preparation and dilution of the this compound stock and working solutions.
Troubleshooting Guides
Issue 1: Inaccurate Results Believed to be Caused by Isobaric Interference
Symptoms:
-
Inconsistent analyte/IS peak area ratios across a sample batch.
-
Presence of a peak in blank matrix samples at the retention time of Ribavirin or this compound.
-
Non-linear calibration curves, particularly at the lower limit of quantification (LLOQ).
Root Cause Analysis and Solutions:
The primary source of isobaric interference in Ribavirin analysis is the endogenous nucleoside uridine, which has the same nominal mass.[1][2] Its phosphorylated metabolites can also interfere.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference.
Solutions:
-
Optimize Chromatography: The most effective solution is to achieve baseline chromatographic separation of Ribavirin from uridine.[1]
-
Column Selection: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a porous graphitic carbon column (e.g., Hypercarb). These stationary phases offer different selectivity for polar compounds compared to standard C18 columns.
-
Mobile Phase Modification: Adjust the mobile phase composition, pH, and gradient slope to improve resolution.
-
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, HRMS can distinguish between Ribavirin and uridine based on their exact masses.
Issue 2: Poor Precision and Accuracy Due to Matrix Effects
Symptoms:
-
High variability in replicate sample measurements.
-
Inaccurate quantification of quality control (QC) samples.
-
Significant difference in the IS response between clean solutions and matrix samples.
Root Cause Analysis and Solutions:
Matrix effects are caused by co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) that affect the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source. This can lead to ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Solutions:
-
Enhance Sample Preparation: The goal is to remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, it may not be sufficient.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing matrix components.
-
-
Chromatographic Separation: Adjust the gradient to ensure that the analyte and IS elute in a region free of significant matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the LLOQ.
Issue 3: Analyte and Internal Standard Instability
Symptoms:
-
Decreasing analyte/IS concentrations in QC samples over time.
-
Inconsistent results between samples analyzed at the beginning and end of a run.
Root Cause Analysis and Solutions:
Ribavirin can be susceptible to degradation under certain conditions. It is crucial to evaluate its stability during sample handling and storage.
Solutions:
-
Conduct Stability Studies: Systematically evaluate the stability of Ribavirin and this compound under various conditions.
-
Optimize Storage Conditions: Based on stability data, store samples at appropriate temperatures (e.g., -20°C or -80°C).
-
Control Sample Handling: Minimize the time samples spend at room temperature. Blood samples should be processed promptly.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Stability | ||
| Plasma at Room Temperature | Stable for up to 3 days | |
| Plasma at -20°C | Stable for at least 15 weeks | |
| Whole Blood at Room Temp | Concentrations can vary significantly after 4 hours if not separated | |
| Method Performance | ||
| LLOQ | 0.1 mg/L | |
| Intra-assay Imprecision | <10% at 0.1 mg/L | |
| Inter-assay Imprecision | <6% for concentrations >0.4 mg/L | |
| Bias | <4% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement from the biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 different sources.
-
Ribavirin and this compound stock solutions.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ribavirin and this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples according to your established procedure. Spike Ribavirin and this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Ribavirin and this compound into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be within acceptable limits (e.g., <15%).
-
Protocol 2: Evaluation of Freeze-Thaw Stability
Objective: To determine the stability of Ribavirin after multiple freeze-thaw cycles.
Materials:
-
Blank biological matrix.
-
Ribavirin stock solution.
-
Calibrators and QC samples.
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Analyze one set of QC samples immediately (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, analyze one set of QC samples (Cycle 1).
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
Quantify the concentration of Ribavirin in all samples using a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration for each freeze-thaw cycle.
References
Ribavirin-13C2 Method Refinement Technical Support Center
Welcome to the technical support center for method refinement of Ribavirin-13C2 analysis in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing Ribavirin in complex biological samples?
A1: The primary challenges in analyzing Ribavirin in complex matrices such as plasma, serum, or tissue homogenates include:
-
Poor retention on traditional reversed-phase chromatography columns: Ribavirin is a highly polar and hydrophilic compound, leading to inadequate retention on standard C18 columns.[1]
-
Interference from endogenous compounds: A significant challenge is the presence of the endogenous nucleoside, uridine, which is isobaric with Ribavirin (having the same nominal mass). This interference can lead to inaccurate quantification if not chromatographically separated.[1][2]
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Ribavirin and its internal standard in the mass spectrometer, leading to inaccurate and imprecise results.[3]
-
Sample preparation complexities: Efficient extraction of Ribavirin from complex matrices while minimizing interferences requires optimized sample preparation protocols.[3]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled internal standard like this compound (or more commonly found in literature, 13C5-Ribavirin) is crucial for accurate quantification in LC-MS/MS analysis. It is chemically identical to the analyte (Ribavirin) and therefore exhibits similar chromatographic behavior and ionization efficiency. By adding a known amount of the labeled internal standard to the samples, it co-elutes with the analyte and helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
Q3: What chromatographic techniques are recommended for separating Ribavirin from its isobaric interference, uridine?
A3: Hydrophilic Interaction Chromatography (HILIC) is a highly effective technique for retaining and separating polar compounds like Ribavirin. Specific columns that have demonstrated successful separation of Ribavirin and uridine include:
-
BEH Amide columns: These columns provide good retention and resolution for polar analytes.
-
Hypercarb columns: These porous graphitic carbon columns offer a different selectivity and are also effective for separating Ribavirin and uridine. While some methods have utilized C8 or C18 columns, they often require specific mobile phase conditions to achieve the necessary separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in complex samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or low retention of Ribavirin | - Inappropriate column chemistry (e.g., standard C18).- Mobile phase is not optimized for a polar analyte. | - Switch to a HILIC column (e.g., BEH Amide or Hypercarb).- Optimize the mobile phase for HILIC, typically a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Inaccurate quantification or high variability in results | - Co-elution of Ribavirin with the isobaric interference, uridine.- Significant matrix effects suppressing or enhancing the signal.- Inefficient extraction during sample preparation. | - Optimize chromatographic conditions to ensure baseline separation of Ribavirin and uridine.- Evaluate and mitigate matrix effects by optimizing sample cleanup (e.g., using solid-phase extraction) or by using a stable isotope-labeled internal standard like this compound.- Validate the extraction recovery of your sample preparation method. |
| High background noise or interfering peaks in the chromatogram | - Incomplete removal of matrix components during sample preparation.- Contamination from solvents, reagents, or labware. | - Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) with a suitable cartridge (e.g., PBA or Hypercarb).- Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. |
| Low signal intensity for this compound internal standard | - Degradation of the internal standard.- Errors in the preparation of the internal standard working solution.- Significant ion suppression. | - Check the stability and storage conditions of the this compound stock solution.- Verify the concentration and preparation of the working solution.- Investigate and address matrix effects as described above. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Objective: To extract Ribavirin from a biological matrix (e.g., plasma, serum) and remove interfering components.
-
Materials:
-
SPE cartridges (e.g., Hypercarb or Phenylboronic Acid (PBA))
-
This compound internal standard solution
-
Biological sample
-
Conditioning, wash, and elution solvents (specific to the SPE cartridge used)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
-
-
Workflow:
LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for Ribavirin analysis.
-
Objective: To chromatographically separate Ribavirin from interferences and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
Liquid chromatography system
-
HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example for HILIC):
-
Mobile Phase A: Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A high percentage of B, decreasing over the run to elute the analyte.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ribavirin: e.g., m/z 245 -> 113
-
This compound (hypothetical, based on common fragmentation): e.g., m/z 247 -> 114 (Note: for 13C5-Ribavirin, the transition is m/z 250 -> 113)
-
-
-
Troubleshooting Logic:
References
Technical Support Center: Ribavirin-13C2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Ribavirin-13C2 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] While this compound is used as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, significant ion suppression can still compromise results if the signal is drastically reduced.
Q2: What are the common causes of ion suppression for this compound?
A: The primary causes of ion suppression in the analysis of Ribavirin and its isotopically labeled standards include:
-
Co-eluting Matrix Components: Biological samples contain numerous endogenous compounds like salts, proteins, and phospholipids that can interfere with the ionization of this compound. A notable interferent for Ribavirin is the endogenous nucleoside uridine, which is isobaric (has the same mass) and can co-elute, causing suppression and inaccurate quantification if not chromatographically separated.
-
Mobile Phase Additives: Non-volatile salts and certain ion-pairing agents in the mobile phase can accumulate in the ion source and contribute to ion suppression. For example, trifluoroacetic acid (TFA) is known to cause significant ion suppression in electrospray ionization (ESI).
-
High Analyte or Matrix Component Concentration: High concentrations of Ribavirin or co-eluting matrix components can lead to competition for ionization in the ESI source, resulting in a suppressed signal for this compound.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.
Q3: My this compound signal is low and inconsistent. How can I troubleshoot this?
A: Low and inconsistent signal for your internal standard is a classic sign of ion suppression. Here is a step-by-step troubleshooting guide:
-
Evaluate Chromatographic Separation: Check for co-elution of this compound with interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Your current sample preparation method may not be sufficiently cleaning up the sample. Consider more rigorous techniques like solid-phase extraction (SPE) over simpler methods like protein precipitation.
-
Adjust Mobile Phase Composition: Certain mobile phase additives can enhance or suppress ionization. For polar compounds like Ribavirin, hydrophilic interaction chromatography (HILIC) can be a good alternative to reversed-phase chromatography. Consider using volatile additives like formic acid or ammonium acetate that are more compatible with mass spectrometry.
-
Optimize Mass Spectrometer Source Parameters: The settings of your electrospray ionization (ESI) source can significantly impact signal intensity. Fine-tuning parameters like capillary voltage, gas flow rates, and temperature can help minimize suppression.
-
Dilute the Sample: If high concentrations of matrix components are the issue, diluting the sample extract can sometimes mitigate ion suppression, though this may also reduce the analyte signal.
Troubleshooting Guides
Issue 1: Poor peak shape and/or retention for this compound
-
Possible Cause: Suboptimal chromatographic conditions for a highly polar analyte.
-
Troubleshooting Steps:
-
Column Selection: Ribavirin is a polar molecule and may not be well-retained on traditional C18 columns. Consider using a Hypercarb (porous graphitic carbon) column, which is designed for retaining polar analytes, or a HILIC column.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of ionizable analytes and co-eluting interferences.
-
Mobile Phase Additives: While strong acids like TFA can improve peak shape, they often suppress the MS signal. Formic acid and ammonium formate are generally better choices for LC-MS applications.
-
Issue 2: Inaccurate quantification despite using a 13C-labeled internal standard
-
Possible Cause: Differential ion suppression where the analyte and internal standard are not affected by the matrix to the same extent.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Ribavirin and this compound are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential suppression.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects experienced by the analyte and internal standard.
-
Investigate Isobaric Interferences: As mentioned, endogenous uridine is isobaric with Ribavirin. Ensure your chromatographic method completely separates Ribavirin from uridine.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and relatively simple method for sample cleanup.
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Chromatographic Separation using a Hypercarb Column
This method is effective for retaining and separating the polar Ribavirin from interferences.
-
Column: Hypercarb analytical column.
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-5 min: 95% B
-
5-5.1 min: 95-5% B
-
5.1-7 min: 5% B
-
-
Injection Volume: 5 µL.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Ribavirin Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect | Reference |
| Protein Precipitation | >85% | Moderate | |
| Solid-Phase Extraction (SPE) | >90% | Low | |
| Liquid-Liquid Extraction (LLE) | Variable | Low to Moderate |
Table 2: Common Mass Transitions for Ribavirin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Ribavirin | 245.1 | 113.1 | 15 | |
| Ribavirin-13C5 | 250.1 | 113.1 | 15 | |
| Viramidine | 244.1 | 112.1 | - | |
| Viramidine-13C5 | 249.1 | 112.1 | - |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General experimental workflow for Ribavirin analysis.
References
Technical Support Center: Analysis of Ribavirin and its Labeled Analogs
Welcome to the technical support center for the analysis of Ribavirin and its labeled analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of Ribavirin on my C18 reversed-phase HPLC column?
A1: This is a common issue because Ribavirin is a highly hydrophilic and polar molecule.[1] Traditional reversed-phase columns, like C18, provide limited interaction with such polar analytes, leading to poor retention and early elution. For better retention and separation, it is recommended to use Hydrophilic Interaction Liquid Chromatography (HILIC).[1] Columns such as BEH Amide or those with porous graphitic carbon (Hypercarb) stationary phases are better suited for retaining highly polar compounds like Ribavirin.[1][2]
Q2: My LC-MS/MS results for Ribavirin in plasma samples are inconsistent and show high background. What could be the cause?
A2: A significant challenge in quantifying Ribavirin in biological matrices is the presence of endogenous isobaric compounds, most notably uridine.[1] Uridine has the same nominal mass as Ribavirin, leading to interference and inaccurate quantification if not chromatographically separated. It is crucial to develop an LC method that achieves baseline separation between Ribavirin and uridine. Using a HILIC column can help achieve this separation. Additionally, cytosine has also been identified as a potential endogenous interference.
Q3: I am observing a decrease in Ribavirin concentration in my whole blood samples before I can process them. How can I improve sample stability?
A3: The stability of Ribavirin in blood samples is highly dependent on pre-analytical conditions such as the type of collection tube, storage temperature, and time before centrifugation. To ensure stability, it is recommended to collect blood samples in gel-containing tubes and centrifuge them immediately. If immediate centrifugation is not possible, storing Plasma Separating II gel tubes at +4°C for a maximum of two hours before centrifugation can limit the degradation. Storing whole blood at room temperature for extended periods can lead to a significant decrease in plasma Ribavirin concentrations.
Q4: How can I analyze the active phosphorylated metabolites of Ribavirin?
A4: Ribavirin is a prodrug that is converted intracellularly to its active mono-, di-, and triphosphate metabolites. Analyzing these phosphorylated forms can be challenging due to their polarity and potential instability. One common approach is to measure the total Ribavirin concentration in red blood cells, where it accumulates. This can be achieved by enzymatic dephosphorylation of the metabolites back to Ribavirin using a phosphatase, followed by analysis using a validated HPLC-UV or LC-MS/MS method. This provides an indication of the total intracellular drug exposure.
Q5: What are the key challenges in the synthesis of Ribavirin analogs?
A5: The synthesis of Ribavirin and its analogs can be challenging. The established glycosylation route often requires high temperatures and vacuum, which can be difficult to manage and may lead to lower yields. While chemoenzymatic synthesis has emerged as a promising alternative to overcome some limitations of conventional chemistry, the synthesis of nucleoside analogs remains a complex process. The synthesis of C-nucleoside analogs of Ribavirin, for example, involves multi-step pathways that include key reactions like indium-mediated alkynylation and 1,3-dipolar cycloaddition.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Ribavirin. | Inappropriate mobile phase pH or ionic strength. Secondary interactions with the column stationary phase. | Optimize mobile phase pH. For HILIC, ensure appropriate water content in the mobile phase. Consider using a column with a different stationary phase chemistry. |
| Inaccurate quantification in biological samples. | Co-elution with isobaric interferences like uridine. Matrix effects suppressing or enhancing the signal. | Develop a chromatographic method with sufficient resolution to separate Ribavirin from uridine. Use a stable isotope-labeled internal standard (e.g., 13C5-Ribavirin) to compensate for matrix effects. Perform a thorough validation including assessment of matrix effects. |
| Low sensitivity and inability to reach required LLOQ. | Suboptimal ionization in the mass spectrometer. Poor extraction recovery from the sample matrix. | Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Evaluate different sample preparation techniques like solid-phase extraction (SPE) or protein precipitation to improve recovery and reduce matrix suppression. |
| Carryover of Ribavirin in subsequent injections. | Adsorption of the analyte to surfaces in the LC system. | Use a strong needle wash solution. Consider using bio-inert column hardware to reduce non-specific adsorption. |
Sample Preparation and Stability
| Problem | Possible Cause | Troubleshooting Steps |
| Variable Ribavirin concentrations in stored plasma samples. | Degradation due to improper storage conditions. | Plasma samples should be stored at -20°C for long-term stability (up to 15 weeks). Ribavirin is stable in plasma at room temperature for up to 3 days, but significant degradation occurs by day 7. |
| Low recovery of Ribavirin after solid-phase extraction (SPE). | Inappropriate SPE sorbent or elution solvent. | Phenyl boronic acid cartridges have been shown to be effective for cleaner separations of Ribavirin. Optimize the SPE method by testing different sorbents and elution solvents to ensure efficient capture and release of the analyte. |
| Inconsistent results between serum and plasma samples. | Different stability and distribution of Ribavirin in serum versus plasma. | Ribavirin concentrations have shown higher inter-laboratory variability in serum compared to plasma. It is recommended to use plasma for pharmacokinetic studies and to be consistent with the chosen matrix. |
Quantitative Data Summary
Table 1: Reported Linearity Ranges and LLOQs for Ribavirin Analysis
| Analytical Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| HPLC-DAD | Capsules & Plasma | 5 - 200 | Not Specified | |
| LC-MS/MS | Serum | Not Specified | Not Specified | |
| LC-MS/MS | Plasma | Up to 10 mg/L (10 µg/mL) | 0.1 mg/L (0.1 µg/mL) | |
| Capillary Electrophoresis | Plasma & Serum | Not Specified | 0.10 | |
| LC-MS/MS | Plasma | 10 - 10,000 ng/mL (0.01 - 10 µg/mL) | Not Specified | |
| HPLC-UV | Red Blood Cells | 1 - 200 | Not Specified | |
| HPLC | Pharmaceutical Preparations | Not Specified | Not Specified | |
| LC-MS/MS | Chicken Muscle | 1.0 - 100.0 ng/mL | 0.5 ng/mL | |
| LC-MS/MS | Dried Blood Spots | 0.05 - 10.0 | Not Specified |
Table 2: Reported Precision and Accuracy for Ribavirin Quantification
| Analytical Method | Matrix | Precision (%RSD or %CV) | Accuracy (%) | Reference |
| LC-MS/MS | Serum | Excellent precision reported | Excellent specificity reported | |
| LC-MS/MS | Plasma | <10% at 0.1 mg/L, <6% at >0.4 mg/L | <4% bias | |
| LC-MS/MS | Plasma & Red Blood Cells | <10% | <13% | |
| HPLC-UV | Red Blood Cells | Not specified | Mean recoveries 85.45% - 89.05% | |
| LC-MS/MS | Chicken Muscle | Intraday: 1.34 - 3.88%, Interday: 1.10 - 4.67% | Intraday: -7.83 - 1.39%, Interday: -6.38 - 2.25% | |
| LC-MS/MS | Dried Blood Spots | ≤15% | within ±15% of control |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Ribavirin in Human Plasma
This protocol is a composite based on methodologies described in the literature.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (e.g., 13C5-Ribavirin).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 90% B) and gradually increase the aqueous phase to elute the analytes. A typical gradient might run over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ribavirin: m/z 245.1 -> 113.1
-
13C5-Ribavirin: m/z 250.1 -> 113.1
-
-
Data Analysis: Quantify using a calibration curve prepared in blank plasma.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ribavirin using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribavirin in biological matrices, featuring the use of a stable isotope-labeled internal standard, against alternative analytical techniques. The following sections detail the experimental protocols and present key validation data in a comparative format to assist in the selection of the most appropriate method for specific research needs.
Introduction to Ribavirin Quantification
Ribavirin is a broad-spectrum antiviral agent, and its accurate quantification in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (IS), such as a ¹³C-labeled Ribavirin, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
This guide will focus on a representative LC-MS/MS method using a ¹³C-labeled Ribavirin internal standard and compare its performance with other LC-MS/MS methodologies employing different internal standards and chromatographic techniques, as well as alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).
Experimental Workflows and Methodologies
A typical bioanalytical workflow for the quantification of Ribavirin using LC-MS/MS is depicted below. The process involves sample preparation to isolate the analyte from the biological matrix, chromatographic separation, and detection by mass spectrometry.
Method 1: LC-MS/MS with ¹³C-Labeled Ribavirin Internal Standard (Representative Method)
This method represents a robust and accurate approach for Ribavirin quantification.
-
Sample Preparation: Protein precipitation is a common and straightforward technique. To 100 µL of plasma, 200 µL of acetonitrile containing the ¹³C-labeled Ribavirin internal standard is added. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar compounds like Ribavirin. A column such as a Waters ACQUITY UPLC BEH HILIC is used with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed, with specific precursor-to-product ion transitions for Ribavirin and its ¹³C-labeled internal standard. For example, the transition for Ribavirin could be m/z 245.1 → 113.1, and for a hypothetical Ribavirin-¹³C₂, it might be m/z 247.1 → 115.1.
Method 2: LC-MS/MS with a Non-Isotopically Labeled Internal Standard
This method is similar to Method 1 but utilizes a different, non-isotopically labeled internal standard, such as an analog of Ribavirin or another structurally similar compound. While more cost-effective, it may not perfectly mimic the behavior of the analyte.
-
Sample Preparation: Similar to Method 1, often involving protein precipitation or solid-phase extraction (SPE).
-
Chromatography: Can employ either HILIC or reversed-phase chromatography.
-
Mass Spectrometry: MRM is used to monitor transitions for both Ribavirin and the selected internal standard.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more traditional and widely available method, though generally less sensitive and selective than LC-MS/MS.
-
Sample Preparation: Often requires a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize interferences from the biological matrix.
-
Chromatography: Typically uses a reversed-phase C18 column with an isocratic or gradient mobile phase of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Detection: Ribavirin is detected by its ultraviolet absorbance, typically around 207 nm.
Method 4: Capillary Electrophoresis (CE)
An alternative separation technique that can be useful for polar and charged molecules like Ribavirin.
-
Sample Preparation: Similar to HPLC-UV, often requiring SPE to remove interfering substances.
-
Separation: Separation is achieved in a capillary filled with an electrolyte solution under the influence of a high voltage.
-
Detection: UV detection is commonly used.
Performance Comparison
The following tables summarize the key validation parameters for the different analytical methods for Ribavirin quantification.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (¹³C-IS) | Method 2 (Non-Isotopic IS) |
| Linearity Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 12% |
| Accuracy (%Bias) | ± 5% | ± 10% |
| Matrix Effect | Minimal due to co-eluting IS | Potential for variability |
| Selectivity | High | High |
Table 2: Comparison of Alternative Method Validation Parameters
| Parameter | Method 3 (HPLC-UV)[1] | Method 4 (Capillary Electrophoresis)[2] |
| Linearity Range | 1 - 200 µg/mL[1] | 0.10 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1] | 0.10 µg/mL[2] |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 8% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Matrix Effect | Prone to interference | Can be affected by matrix components |
| Selectivity | Moderate | Moderate to High |
Logical Relationships in Method Validation
The validation of a bioanalytical method is a structured process to ensure its suitability for the intended purpose. The key parameters are interconnected and collectively demonstrate the reliability of the method.
Conclusion
The comparative data clearly demonstrates that LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like Ribavirin-¹³C₂, offer superior sensitivity, precision, and accuracy for the quantification of Ribavirin in biological matrices. The use of a ¹³C-labeled internal standard effectively compensates for matrix effects and variations in instrument response, leading to highly reliable data.
While HPLC-UV and Capillary Electrophoresis are viable alternatives, they generally exhibit higher limits of quantification and are more susceptible to interferences, making them less suitable for applications requiring high sensitivity. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation. For regulated bioanalysis in drug development, the LC-MS/MS method with a stable isotope-labeled internal standard is the recommended approach.
References
A Comparative Guide to Ribavirin-13C2 and Deuterated Ribavirin as Internal Standards in Bioanalytical Assays
In the quantitative analysis of Ribavirin in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, carbon-13 (¹³C) labeled and deuterium (D) labeled analogs are the most common. This guide provides an objective comparison between Ribavirin-¹³C₂ and deuterated Ribavirin for their use as internal standards in research, clinical, and drug development settings, supported by experimental data and principles of bioanalytical chemistry.
Core Principles of Internal Standardization
An ideal internal standard should be chemically and physically similar to the analyte to compensate for variability during sample preparation, chromatography, and mass spectrometric detection. However, subtle differences between isotopically labeled standards and the analyte can influence analytical performance.
Performance Comparison: Ribavirin-¹³C₂ vs. Deuterated Ribavirin
Key Performance Parameters
| Performance Metric | Ribavirin-¹³C₂ (Inferred from ¹³C₅ data) | Deuterated Ribavirin (General Characteristics) | Key Considerations |
| Co-elution with Analyte | Excellent: ¹³C labeling has a minimal effect on the physicochemical properties, leading to near-perfect co-elution with the unlabeled analyte.[1][2] | Good to Variable: Deuterium substitution can sometimes lead to a slight chromatographic shift (isotope effect), causing partial or full separation from the analyte.[1][3] | Co-elution is crucial for effective compensation of matrix effects.[3] |
| Compensation for Matrix Effects | Excellent: Due to co-elution, the ¹³C-labeled standard experiences the same ion suppression or enhancement as the analyte, providing superior correction. | Good to Excellent, but with a Caveat: Generally effective, but if a chromatographic shift occurs, the IS and analyte may elute in regions with different matrix effects, leading to inaccurate quantification. | This is a critical factor in complex biological matrices like plasma, blood, and tissue homogenates. |
| Accuracy & Precision | High: Methods using ¹³C₅-Ribavirin consistently demonstrate high accuracy and precision. Inter-assay accuracy is reported within ±2.5% and precision within 9.7%. Another study showed mean interassay accuracy for quality control samples at 101.8%, 99.4%, and 98.8% at different concentrations. | Generally High, but Potentially Compromised: While capable of high accuracy and precision, this can be compromised by the differential matrix effects if chromatographic separation occurs. | The FDA guidance for bioanalytical method validation recommends accuracy within ±15% and precision (CV) ≤15%. |
| Stability | High: ¹³C-C bonds are very stable, and there is no risk of isotope exchange during sample processing or storage. | High, but with Potential for Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes undergo back-exchange with protons from the solvent, although this is generally not an issue with modern analytical techniques. | Stability is assessed through freeze-thaw cycles and storage at various temperatures. |
| Commercial Availability & Cost | Generally less common and potentially more expensive to synthesize than some deuterated analogs. | Often more readily available and can be less expensive. | Availability and cost can be practical considerations in assay development. |
Experimental Data Summary
The following table summarizes performance data from studies utilizing ¹³C₅-Ribavirin as an internal standard. This data provides a strong indication of the performance that can be expected from a ¹³C-labeled Ribavirin internal standard.
| Parameter | Matrix | Linearity Range | Accuracy (% Deviation or % Bias) | Precision (%CV) | Source |
| Linearity, Accuracy, Precision | Human Plasma | 1-1000 ng/mL | -5.8% to 9.4% | 0.8% to 8.3% | |
| Linearity, Accuracy, Precision | Human Red Blood Cells | 100-10,000 ng/mL | -1.2% to 1.8% | 2.5% to 5.0% | |
| Linearity, Accuracy, Precision | Intracellular (PBMCs, RBCs) | 0.50 to 200 pmol/sample | Within ±15% (greatest mean inter-assay deviation was 7.7%) | ≤15% (greatest mean inter-assay %CV was 7.8%) | |
| Linearity, Accuracy, Precision | Chicken Muscle | 1.0-100.0 ng/mL | -6.38% to 2.25% (interday) | 1.10% to 4.67% (interday) |
Experimental Protocols
A generalized experimental protocol for the analysis of Ribavirin in a biological matrix using a stable isotope-labeled internal standard is outlined below.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma, add the ¹³C-labeled or deuterated Ribavirin internal standard.
-
Add 450 µL of acetonitrile to precipitate proteins.
-
Vortex mix the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A column suitable for retaining polar analytes, such as a Hypercarb column, is often used to achieve separation from endogenous interferences.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ribavirin: m/z 245 → 113
-
¹³C-Ribavirin: m/z 250 → 113
-
Visualizing the Workflow and Comparison
Caption: Bioanalytical workflow for Ribavirin quantification.
Caption: Comparison of key performance attributes.
Conclusion and Recommendation
Based on the available evidence and established analytical principles, Ribavirin-¹³C₂ is the superior choice as an internal standard for the quantification of Ribavirin in biological matrices . The primary advantage of ¹³C-labeled standards is their near-identical chromatographic behavior to the unlabeled analyte, which ensures the most accurate compensation for matrix effects. This is a critical factor for robust and reliable bioanalytical methods, particularly when dealing with complex matrices or when high accuracy is paramount.
While deuterated Ribavirin can be a viable and often more accessible option, researchers must be vigilant for potential chromatographic shifts between the analyte and the internal standard. If such a shift is observed, it can lead to differential matrix effects and compromise the accuracy of the assay. Therefore, during method development with a deuterated standard, it is imperative to thoroughly validate for matrix effects across different biological lots.
For researchers and drug development professionals seeking the highest level of accuracy and robustness in Ribavirin quantification, the use of a ¹³C-labeled internal standard is strongly recommended.
References
A Comparative Guide to Analytical Methods for Ribavirin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Ribavirin, a broad-spectrum antiviral agent. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry are evaluated based on published experimental data. This comparison aims to assist researchers in selecting the most appropriate method for their specific application, whether for pharmaceutical quality control or therapeutic drug monitoring in biological matrices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Ribavirin quantification is contingent on the specific requirements of the assay, such as the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the key performance parameters of various validated methods.
| Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Precision (RSD%) |
| HPLC-UV [1][2] | Red Blood Cells | 1 - 200 | - | 1 | 85.45 - 89.05 | <6.03 |
| HPLC-UV [3] | Pharmaceutical Preparations | Not Specified | Not Specified | Not Specified | 98 - 102 | <1.00 |
| LC-MS/MS | Bulk and Pharmaceutical Formulation | 0.002 - 0.1 | 0.0007 | 0.002 | 94.00 - 98.33 | 0.67 - 3.11 |
| LC-MS/MS | Human Plasma & Red Blood Cells | 0.01 - 10 | - | 0.01 (plasma) | <13% bias | <10% |
| UPLC-MS/MS | Peripheral Blood Mononuclear Cells | 0.0001 - 0.2 (ng) | - | - | Within FDA guidelines | Within FDA guidelines |
| Capillary Electrophoresis | Human Serum and Plasma | Not Specified | 0.05 | 0.10 | Not Specified | Not Specified |
| UV-Vis Spectrophotometry | Pharmaceutical Preparations | Not Specified | Not Specified | Not Specified | 98 - 102 | <1.00 |
| UV-Vis Spectrophotometry (Oxidative Coupling) | Pharmaceutical Formulations | 10 - 60 | 0.63 | - | 99.41 - 100.35 | - |
| UV-Vis Spectrophotometry (Charge Transfer Complex) | Pure and Pharmaceutical Preparations | 1.6 - 20 | Not Specified | Not Specified | 98.5 - 101.5 | <1.5 |
| UV-Vis Spectrophotometry (Ion-Association Complex) | Pure and Formulations | Not Specified | Not Specified | Not Specified | In agreement with labeled amounts | Not Specified |
| Extractive Spectrophotometry | Bulk Powder and Pharmaceutical Formulations | 2 - 120 | 0.87 | 1.76 | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed overview of the methodologies for some of the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining total Ribavirin concentrations in red blood cells.
-
Sample Preparation:
-
Collect blank blood samples and centrifuge at 4,000 rpm for 5 minutes at 4°C to separate red blood cells.
-
To 45 µL of red blood cells, add 5 µL of the standard solution.
-
In order to determine the total Ribavirin amount, including its phosphorylated metabolites, incubate the sample with phosphatase to dephosphorylate the metabolites back to Ribavirin.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (Thermo Ultimate 3,000) with UV detection.
-
Column: Atlantis C18 column (150 × 4.6 mm, Waters).
-
Mobile Phase:
-
Pump A: 0.05 mol/L KH2PO4 buffer (pH adjusted to 4.2 with phosphoric acid).
-
Pump B: Pure acetonitrile.
-
-
Elution: Gradient elution at a flow rate of 1 mL/min.
-
0–5 min: 100% A
-
5.1–8 min: 70% A, 30% B
-
8.1–12 min: 100% A
-
-
Detection Wavelength: 207 nm.
-
Injection Volume: 40 µL.
-
Column Temperature: 40°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of Ribavirin in human plasma and serum.
-
Sample Preparation:
-
Pipette 0.1 mL of the sample (plasma or serum) into a container.
-
Perform protein precipitation to extract Ribavirin.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue before injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation is achieved on a silica column using an aqueous-organic mobile phase. This setup provides good retention for the highly polar Ribavirin and enhances electrospray ionization sensitivity due to the high percentage of organic solvent.
-
Internal Standard: Bamethan is used as the internal standard.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity.
-
Capillary Electrophoresis (CE)
This method offers an alternative to HPLC for the determination of Ribavirin in human serum and plasma, showing excellent agreement with HPLC results.
-
Sample Preparation:
-
Solid-phase extraction using phenyl boronic acid cartridges is employed for sample cleanup, which provides cleaner separations compared to acetonitrile protein precipitation.
-
For a 500 µL sample, the dried extract is reconstituted in 100 µL of a solution containing 33% v/v 100 mM phosphate buffer (pH 6.4) and 67% v/v acetonitrile.
-
-
Electrophoretic Conditions:
-
Electrolyte: 100 mM borate electrolyte (pH 9.1) with 5 mM spermine added to reduce the electroosmotic flow.
-
Polarity: Reverse polarity is used for the separation.
-
Internal Standard: 5-methylcytidine.
-
UV-Vis Spectrophotometry
A simple and cost-effective method for the determination of Ribavirin in pharmaceutical preparations.
-
Methodology:
-
Prepare standard and sample solutions of Ribavirin.
-
Record the UV spectrum for both solutions between 200 and 400 nm.
-
Measure the absorbance at the maximum absorption wavelength of 207 nm.
-
Quantify the amount of Ribavirin based on the absorbance values.
-
-
Validation: The method is validated according to ICH guidelines Q2(R1) for analytical method verification.
Method Validation and Cross-Validation Workflow
The process of validating an analytical method and comparing it against other established methods is crucial for ensuring reliable and accurate quantification. The following diagram illustrates a typical workflow for this process.
References
- 1. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Use of Stable Isotope-Labeled Ribavirin in Comparative Pharmacokinetic Analysis
A detailed guide for researchers on the application of Ribavirin-13C in determining the absolute bioavailability of oral ribavirin, complete with experimental data and protocols.
This guide provides an in-depth comparison of the pharmacokinetic profiles of intravenous ¹³C₃-labeled ribavirin and oral unlabeled ribavirin in healthy volunteers. The use of a stable isotope-labeled internal standard in this manner allows for the simultaneous determination of the pharmacokinetics of both the intravenous and oral dosage forms, thereby providing a precise measurement of absolute bioavailability. This methodology eliminates inter-subject variability and potential period effects that can confound traditional crossover study designs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters obtained from a study involving the administration of 150 mg of intravenous ¹³C₃-ribavirin and a 400 mg oral dose of unlabeled ribavirin to six healthy male volunteers.[1][2][3][4]
| Pharmacokinetic Parameter | Intravenous ¹³C₃-Ribavirin (150 mg) | Oral Unlabeled Ribavirin (400 mg) |
| Maximum Concentration (Cmax) | 4,187 ng/mL | 638 ng/mL |
| Absolute Bioavailability | N/A | 51.8% ± 21.8% |
| Gamma-Phase Half-Life (t½) | 37.0 ± 14.2 hours | 37.0 ± 14.2 hours |
| Renal Clearance | 6.94 L/h | N/A |
| Metabolic Clearance | 18.1 L/h | N/A |
| Volume of Distribution (Central) | 17.8 L | N/A |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the key experimental protocols used in the comparative analysis of intravenous ¹³C₃-ribavirin and oral unlabeled ribavirin.
Subject Demographics and Dosing Regimen
Six healthy male volunteers participated in the study, with a mean age of 36.8 years and a mean weight of 78.3 kg.[3] Following a 10-hour overnight fast, each subject received a 150 mg intravenous dose of ¹³C₃-ribavirin administered over one minute. One hour later, the same subjects were administered a 400 mg oral dose of unlabeled ribavirin in the form of two 200 mg capsules with 200 ml of water.
Sample Collection and Bioanalysis
Blood and urine samples were collected from each participant for up to 169 hours following the initial dosing. The concentrations of both ¹³C₃-ribavirin and unlabeled ribavirin in plasma and urine were determined using a validated high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method. This highly sensitive and specific method allows for the simultaneous quantification of the labeled and unlabeled forms of the drug, which is essential for this type of pharmacokinetic study. The lower limits of quantification for ¹³C₃-ribavirin were 0.0499 µg/mL in plasma and 0.242 µg/mL in urine. For unlabeled ribavirin, the lower limits of detectability were 0.0496 µg/mL in plasma and 0.248 µg/mL in urine.
Visualizing the Experimental Workflow and Pharmacokinetic Modeling
To further clarify the study design and data analysis, the following diagrams illustrate the experimental workflow and the pharmacokinetic modeling approach.
The plasma and urine concentration data for both labeled and unlabeled ribavirin were co-modeled using a three-compartment model. This approach allows for a comprehensive understanding of the distribution and elimination phases of the drug.
References
- 1. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to the Accuracy and Precision of Ribavirin-13C2-Based Assays
For researchers, scientists, and drug development professionals, the accurate quantification of ribavirin, a broad-spectrum antiviral agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This guide provides a detailed comparison of the accuracy and precision of Ribavirin-13C2-based assays, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against alternative analytical methods. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical practice, offering distinct advantages in minimizing analytical variability.
Superior Accuracy and Precision with this compound Internal Standards
The core principle behind the high accuracy and precision of using this compound as an internal standard lies in its ability to mimic the analyte of interest, ribavirin, throughout the analytical process. Being chemically identical but mass-distinguishable, it compensates for variations in sample preparation, extraction efficiency, and matrix effects during ionization in the mass spectrometer. This leads to more reliable and reproducible quantification.
LC-MS/MS methods employing a stable labeled internal standard like Ribavirin-¹³C₅ have demonstrated excellent accuracy, with deviations within ±15%, and high precision, with coefficients of variation (CV) of ≤15%[1]. These methods are sensitive, with a quantifiable linear range from 0.50 to 200 pmol/sample[1].
Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for ribavirin quantification, highlighting the superior performance of those utilizing a 13C-labeled internal standard.
| Analytical Method | Internal Standard | Matrix | Accuracy (% Bias or Recovery) | Precision (% CV) | Lower Limit of Quantification (LLOQ) | Linearity (r²) |
| LC-MS/MS | Ribavirin-13C5 | Human Peripheral Blood Mononuclear Cells (PBMC), Red Blood Cells (RBC), Dried Blood Spots (DBS) | Within ±15% | ≤15% | 0.5 pmol/sample | >0.999 |
| LC-MS/MS | [13C]Ribavirin | Human Plasma | -5.8% to 9.4% | 0.8% to 8.3% | 1 ng/mL | Not Reported |
| LC-MS/MS | 13C5–Ribavirin | Chicken | -7.83% to -1.39% (Intraday), -6.38% to -2.25% (Interday) | 1.34% to 3.88% (Intraday), 1.10% to 4.67% (Interday) | 0.5 ng/mL | >0.999 |
| LC-MS/MS | 15N-d2-Ribavirin | Human Plasma | -1.3% to 3.3% | 0.5% to 4.9% | 10 ng/mL | 0.9961 |
| LC-MS/MS | Bamethan | Human Plasma/Serum | Not Reported | Not Reported | 10 ng/mL | Not Reported |
| HPLC-UV | 3-methylcytidine | Serum, Plasma, Cerebrospinal Fluid | Not Reported | 5.4% to 22.4% | 0.4 µM | 0.999 |
| HPLC-UV | None | Red Blood Cells | Within 15% | Within 15% | 1 µg/mL | >0.999 |
| Spectrophotometry | None | Pharmaceutical Preparations | 98-102% (Recovery) | <1.00% | Not Reported | Not Reported |
| Radioimmunoassay | Not Applicable | Serum | Correlates well with HPLC (r=0.992) | Not Reported | Not Reported | Not Reported |
Experimental Workflows and Methodologies
The choice of analytical method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.
This compound-Based LC-MS/MS Assay Workflow
The following diagram illustrates a typical workflow for the quantification of ribavirin in biological matrices using an LC-MS/MS assay with a this compound internal standard.
Detailed Experimental Protocols
1. This compound-Based LC-MS/MS Method for Human Plasma [2]
-
Sample Preparation : To a plasma sample, [13C]ribavirin internal standard is added, followed by protein precipitation with acetonitrile.
-
Chromatographic Separation : HPLC separation is performed.
-
Mass Spectrometric Detection : Quantification is achieved using a tandem mass spectrometer with positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode. The precursor to product ion transitions monitored are m/z 245→113 for ribavirin and m/z 250→113 for [13C]ribavirin.
2. HPLC-UV Method for Ribavirin in Red Blood Cells
-
Sample Preparation : Blank blood samples are centrifuged, and red blood cells are collected. A standard solution is added to the red blood cells.
-
Chromatographic System : HPLC with UV detection at 207 nm is used. An Atlantis C18 column is employed with a gradient elution of a buffer containing 0.05 mol/L KH2PO4 (pH 4.2) and pure acetonitrile at a flow rate of 1 ml/min.
3. Spectrophotometric Method for Ribavirin in Pharmaceutical Preparations [3]
-
Sample Preparation : Ultrapure water is used as a solvent.
-
Analysis : The UV spectrum of the standard and sample solutions is recorded between 200 and 400 nm, and absorbance values are measured at 207 nm.
Factors Influencing Assay Accuracy and Precision
The reliability of any analytical assay is influenced by several factors. The use of a stable isotope-labeled internal standard like this compound is a key strategy to mitigate many of these variabilities.
Conclusion
For the quantification of ribavirin in biological matrices, LC-MS/MS methods incorporating a this compound stable isotope-labeled internal standard offer the highest degree of accuracy and precision. These methods effectively minimize analytical variability, leading to reliable data crucial for clinical and research applications. While alternative methods like HPLC-UV and spectrophotometry have their utility, particularly in less complex matrices or when high sensitivity is not a prerequisite, they are more susceptible to interferences and variability. The choice of the most appropriate assay should be guided by the specific analytical requirements, with this compound-based LC-MS/MS representing the gold standard for demanding bioanalytical applications.
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Ribavirin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Ribavirin, with a focus on methods utilizing ¹³C-labeled internal standards. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, analytical range, and sample matrix.
Performance Comparison: Linearity and Range of Detection
The following table summarizes the key performance characteristics of different analytical methods for Ribavirin quantification. The use of a stable isotope-labeled internal standard, such as Ribavirin-¹³C₂, is crucial for correcting matrix effects and improving the accuracy and precision of LC-MS/MS assays.
| Analytical Method | Internal Standard | Biological Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS | [¹³C]Ribavirin | Human Plasma | 1 - 1,000 ng/mL[1] | 1 ng/mL[1] | 1,000 ng/mL[1] |
| LC-MS/MS | ¹³C₅-Ribavirin | Chicken Muscle | 1.0 - 100.0 ng/mL | 0.5 ng/mL | 100.0 ng/mL |
| LC-MS/MS | Not Specified | Human Plasma & Serum | 10 - 10,000 ng/mL[2] | 10 ng/mL[2] | 10,000 ng/mL |
| LC-MS/MS | [¹³C]Ribavirin | Human Red Blood Cells | 100 - 10,000 ng/mL | 100 ng/mL | 10,000 ng/mL |
| LC-MS/MS | ¹³C₅-Ribavirin | Intracellular (PBMCs) | 0.50 - 200 pmol/sample | 0.50 pmol/sample | 200 pmol/sample |
| HPLC-UV | Not Specified | Human Red Blood Cells | 1 - 200 µg/mL | 1 µg/mL | 200 µg/mL |
| HPLC-UV | Not Specified | Human Plasma | Not Specified | 0.05 µg/mL | Not Specified |
| Spectrophotometry | N/A | Pharmaceutical Formulation | 5 - 40 µg/mL | 0.08 µg/mL | 40 µg/mL |
| Spectrophotometry | N/A | Pharmaceutical Formulation | 10 - 60 µg/mL | 0.63 µg/mL | 60 µg/mL |
Experimental Protocols
LC-MS/MS Method for Ribavirin in Human Plasma with [¹³C]Ribavirin Internal Standard
This method is highly sensitive and specific for the quantification of Ribavirin in human plasma.
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add the [¹³C]Ribavirin internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Liquid Chromatography
-
Column: A silica-based column is often used for the separation of the polar compound Ribavirin.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the reconstituted sample is injected.
c. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Transitions: The precursor to product ion transitions monitored are specific for Ribavirin and its ¹³C-labeled internal standard. For example, m/z 245 → 113 for Ribavirin and m/z 250 → 113 for [¹³C]Ribavirin.
Comparative Method: HPLC-UV for Ribavirin in Human Red Blood Cells
This method provides an alternative to mass spectrometry and is suitable for quantifying higher concentrations of Ribavirin.
a. Sample Preparation
-
Lyse the red blood cells to release intracellular contents.
-
If measuring total Ribavirin (including phosphorylated metabolites), incubate the lysate with a phosphatase to convert the metabolites back to Ribavirin.
-
Precipitate proteins using an appropriate agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge the sample and collect the supernatant.
-
The supernatant can be directly injected or may require further clean-up using solid-phase extraction (SPE).
b. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile). The pH of the mobile phase is optimized for retention and peak shape.
-
Detection: A UV detector is used, with the wavelength set to the absorbance maximum of Ribavirin, which is around 207 nm.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ribavirin in a biological matrix using LC-MS/MS with a ¹³C-labeled internal standard.
Caption: LC-MS/MS workflow for Ribavirin quantification.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Ribavirin-13C2 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Ribavirin is paramount for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of analytical methodologies for the quantification of Ribavirin, with a focus on the use of isotopically labeled internal standards like Ribavirin-13C2. The information herein is synthesized from a variety of validated bioanalytical methods to offer a comprehensive performance comparison.
The use of a stable isotope-labeled internal standard, such as this compound or its common surrogate 13C5-Ribavirin, is a critical component in modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] It helps to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision. This guide delves into the performance of various analytical methods, offering a valuable resource for laboratories seeking to establish or refine their Ribavirin quantification assays.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods for Ribavirin quantification. While a direct inter-laboratory comparison study for this compound was not publicly available, this compilation of data from individual validated methods provides a strong basis for methodological evaluation. The methods predominantly employ LC-MS/MS, which is considered the gold standard for this type of analysis.[3]
Table 1: Comparison of LC-MS/MS Method Performance for Ribavirin Quantification in Human Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | [13C]viramidine & [13C]ribavirin | (13)C(5)-ribavirin | Not Specified | Propyl paraben |
| Linearity Range | 1 - 1000 ng/mL | 10 - 10,000 ng/mL | 100 - 10,000 ng/mL | 0.5 - 80 µg/mL |
| Accuracy (% Bias) | -5.8% to 9.4% | < 13% | 96.0% to 101% | 97.68% to 101.38% (Recovery) |
| Precision (%CV) | 0.8% to 8.3% | < 10% | 1.95% to 4.50% | Within acceptable limits |
| LLOQ | 1 ng/mL | 10 ng/mL | 100 ng/mL | 0.5 µg/mL |
| Sample Preparation | Protein Precipitation | Protein Precipitation | SPE (Aminopropyl) | Liquid-Liquid Extraction |
| Chromatography | HPLC | HPLC | HPLC | RP-HPLC |
| Detection | MS/MS | MS/MS | MS/MS | UV |
| Reference | [4] | [5] |
Table 2: Comparison of LC-MS/MS Method Performance for Ribavirin Quantification in Other Matrices
| Parameter | Method 5 (Chicken) | Method 6 (Monkey RBCs) |
| Internal Standard | 13C5–ribavirin | [13C]ribavirin |
| Linearity Range | 1.0 - 100.0 ng/mL | 100 - 10,000 ng/mL |
| Accuracy (% Bias) | -7.83% to -1.39% (Intraday) / -6.38% to -2.25% (Interday) | 98.8% to 101.8% (Interassay) |
| Precision (%CV) | 1.34% to 3.88% (Intraday) / 1.10% to 4.67% (Interday) | 2.5% to 5.0% (Interassay) |
| LLOQ | 0.5 ng/mL | 100 ng/mL |
| Sample Preparation | SPE (Hypercarb) | SPE (Aminopropyl) |
| Chromatography | HPLC | HPLC |
| Detection | MS/MS | MS/MS |
| Reference |
Experimental Protocols: A Closer Look
The successful quantification of Ribavirin is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for the key steps in a typical LC-MS/MS workflow.
Sample Preparation
The choice of sample preparation technique is crucial for removing matrix interferences and ensuring accurate quantification.
-
Protein Precipitation (PPT): This is a rapid and straightforward method. A common approach involves the addition of a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then typically diluted before injection into the LC-MS/MS system.
-
Solid Phase Extraction (SPE): SPE offers a more thorough cleanup compared to PPT and can be used to concentrate the analyte. For Ribavirin and its metabolites in red blood cells, an aminopropyl (NH2) SPE cartridge can be employed. The protocol generally involves conditioning the cartridge, loading the sample lysate, washing away interferences, and finally eluting the analyte of interest. For analysis in challenging matrices like chicken tissue, a Hypercarb SPE cartridge has been shown to be effective.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the simultaneous determination of Ribavirin and other antivirals in human plasma, LLE using ethyl acetate has been successfully applied.
Chromatographic Separation
Achieving chromatographic separation of Ribavirin from endogenous isobaric compounds is a critical challenge that must be addressed for accurate quantification.
-
Column Chemistry: Various analytical columns have been utilized. For polar analytes like Ribavirin, a Hypercarb column is a suitable choice. C8 and C18 columns are also commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.
-
Ionization: Positive electrospray ionization (ESI+) is the standard ionization technique for Ribavirin analysis.
-
MRM Transitions: The quantification is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. Common transitions include:
-
Ribavirin: m/z 245 → 113
-
[13C]-Ribavirin (IS): m/z 250 → 113 or m/z 250 → 112
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship of key validation parameters.
Caption: A typical experimental workflow for Ribavirin quantification using LC-MS/MS.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. extranet.who.int [extranet.who.int]
- 4. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Labeled Ribavirin Analogs for Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Ribavirin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of different labeled Ribavirin analogs, supported by experimental data, to aid in the selection of the most appropriate internal standard for your bioanalytical needs.
Performance Comparison of Labeled Ribavirin Analogs
The ideal internal standard should co-elute with the analyte of interest, exhibit the same ionization efficiency, and compensate for matrix effects and variability during sample preparation. While several types of labeled Ribavirin analogs can be synthesized, the most common are those incorporating Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).
Based on established principles of bioanalysis using stable isotope dilution, ¹³C-labeled internal standards are generally considered the most robust choice. They tend to have identical chromatographic behavior and ionization characteristics to the unlabeled analyte, providing the most accurate correction for analytical variability. Deuterium-labeled standards, while often more readily available, can sometimes exhibit slight chromatographic shifts (isotope effect) and, in rare cases, may be susceptible to back-exchange of deuterium with hydrogen. Information on the use of ¹⁵N-labeled Ribavirin in bioanalytical methods is limited in publicly available literature, but it is expected to offer performance advantages similar to ¹³C-labeling due to the stability of the label within the core structure of the molecule.
While direct head-to-head comparative studies of different labeled Ribavirin analogs are not extensively available, the following tables summarize the performance of bioanalytical methods utilizing ¹³C₅-Ribavirin as the internal standard, demonstrating the high-quality data achievable with this analog.
Quantitative Performance Data for ¹³C₅-Ribavirin Based Methods
| Parameter | Human Plasma/Serum | Red Blood Cells | Chicken Muscle | Reference |
| Linearity (r²) | >0.999 | >0.99 | >0.999 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.2 ng/cell pellet | 0.5 ng/mL | [1][2][3] |
| Intra-day Precision (%CV) | 0.8 - 8.3% | < 10% | 1.34 - 3.88% | |
| Inter-day Precision (%CV) | 1.0 - 7.0% | < 13% | 1.10 - 4.67% | |
| Intra-day Accuracy (%bias) | -5.8 - 9.4% | < 13% | -7.83 - 1.39% | |
| Inter-day Accuracy (%bias) | -4.3 - 5.2% | < 13% | -6.38 - 2.25% | |
| Matrix Effect | Not significant | Not assessed | Significant suppression (0.62) |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below is a representative LC-MS/MS method for the quantification of Ribavirin in human plasma.
Detailed Protocol: Quantification of Ribavirin in Human Plasma using LC-MS/MS with ¹³C₅-Ribavirin
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the ¹³C₅-Ribavirin internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Hypercarb (porous graphitic carbon) or a suitable C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ribavirin: m/z 245.2 → 113.1
-
¹³C₅-Ribavirin: m/z 250.2 → 113.1
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Visualizations
To better understand the context of Ribavirin bioanalysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Ribavirin's multifaceted mechanism of action.
Caption: A typical bioanalytical workflow for Ribavirin.
References
- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribavirin Quantification in Diverse Biological Fluids
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug disposition. This guide provides a comparative analysis of methodologies for the quantification of Ribavirin, a broad-spectrum antiviral agent, in different biological fluids including plasma, serum, red blood cells, cerebrospinal fluid, and urine. The information presented herein is compiled from peer-reviewed scientific literature to ensure objectivity and support data-driven decisions.
Quantitative Method Performance
The selection of an appropriate analytical method for Ribavirin quantification is contingent on the biological matrix, the required sensitivity, and the available instrumentation. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most predominantly employed techniques. A summary of their performance characteristics across different biological fluids is presented below.
| Biological Fluid | Analytical Method | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Key Considerations |
| Plasma/Serum | HPLC-UV | 0.1 - 8.0 mg/L | 0.05 mg/L | Intra-day: 2.2-5.0%, Inter-day: 3.3-6.1% | 107-110% | 65.5% | Simple, but may lack the sensitivity of LC-MS/MS.[1] |
| LC-MS/MS | 10 - 10,000 ng/mL | 10 ng/mL | <10% | <13% | Not specified | High sensitivity and specificity; requires chromatographic separation from endogenous isobaric interferences like uridine.[2] | |
| Red Blood Cells | HPLC-UV | 1 - 200 µg/mL | 1.0 µg/mL | Intra-day & Inter-day: <15% | Within ±15% | 85.45 - 89.05% | Requires enzymatic dephosphorylation to measure total (free and phosphorylated) Ribavirin.[3] |
| LC-MS/MS | 0.2 - 200 ng/cell pellet | 0.2 ng/cell pellet | <10% | <13% | Not specified | Enables measurement of intracellular drug accumulation.[4] | |
| Cerebrospinal Fluid (CSF) | HPLC | Not specified | Not specified | Not specified | Not specified | Not specified | Limited data available; methods are often adapted from plasma/serum protocols. |
| Urine | ¹H-NMR | Not specified | Not specified | Not specified | Not specified | Not specified | Primarily used for metabolite identification and quantification.[5] |
Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation). Data is compiled from multiple sources and performance may vary based on specific laboratory conditions and protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the quantification of Ribavirin.
HPLC-UV Method for Ribavirin in Human Plasma
This method is suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
To 500 µL of serum, add 50 µL of internal standard and 20 mM ammonium acetate buffer (pH 8.5).
-
Vortex for 30 seconds and centrifuge.
-
Load the supernatant onto a pre-conditioned phenyl boronic acid solid-phase extraction (SPE) cartridge.
-
Wash the cartridge twice with 1 mL of 20 mM ammonium acetate buffer.
-
Elute Ribavirin and the internal standard with 300 µL of 3% formic acid.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 207 nm.
-
Injection Volume: 100 µL.
-
LC-MS/MS Method for Ribavirin in Human Plasma/Serum
This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C₅-Ribavirin).
-
Precipitate proteins by adding an organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A silica column or a Hypercarb column is often used to retain the polar Ribavirin molecule.
-
Mobile Phase: An aqueous-organic mobile phase, often with additives like formic acid or ammonium formate.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for Ribavirin and its internal standard.
-
Quantification in Red Blood Cells (RBCs)
Due to the intracellular phosphorylation of Ribavirin, a dephosphorylation step is necessary to measure the total drug concentration.
-
Sample Preparation:
-
Lyse the red blood cells.
-
Incubate the lysate with a phosphatase enzyme to convert Ribavirin monophosphate, diphosphate, and triphosphate back to the parent drug.
-
Proceed with a sample clean-up procedure such as protein precipitation or solid-phase extraction, similar to plasma/serum samples.
-
Quantification in Saliva
While specific, validated methods for the quantification of Ribavirin in saliva are not extensively reported in the literature, a general approach can be inferred from methodologies used for other biological fluids and similar analytes.
-
Sample Collection: Saliva can be collected by passive drooling or using collection devices.
-
Sample Preparation: Due to the lower protein content compared to plasma, a simple protein precipitation followed by centrifugation and direct injection of the supernatant may be feasible. Alternatively, a more rigorous solid-phase extraction could be employed for cleaner samples and better sensitivity.
-
Analysis: LC-MS/MS would be the preferred analytical technique due to its high sensitivity, which is crucial for detecting potentially low concentrations of Ribavirin in saliva.
Visualizing the Workflow and Biological Pathways
To better illustrate the processes involved in Ribavirin analysis and its mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for Ribavirin quantification.
Caption: Simplified signaling pathway of Ribavirin's antiviral action.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of liquid/liquid extraction method coupled with HPLC-UV for measurement of ribavirin plasma levels in HCV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Safety Operating Guide
Safe Disposal of Ribavirin-13C2: A Comprehensive Guide for Laboratory Professionals
Ribavirin-13C2, a stable isotope-labeled form of the antiviral agent Ribavirin, requires careful handling and disposal due to its potential health hazards. As a purine nucleoside analog, it is classified as a hazardous drug with potential for carcinogenicity and teratogenicity.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. While specific data for the 13C2 labeled version is not extensively available, the properties are expected to be virtually identical to those of Ribavirin.
| Property | Value |
| Molecular Formula | C6(13C)2H12N4O5[2] |
| Molecular Weight | 246.19 g/mol [2] |
| Appearance | White Solid[3] |
| Solubility | Freely soluble in water, slightly soluble in ethanol[4] |
| Storage Temperature | 2-8°C Refrigerator |
| Melting Point | 166-176 °C |
Hazard Identification and Safety Precautions
Ribavirin is suspected of causing genetic defects and may damage fertility or an unborn child. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Lab Coat: A protective lab coat is mandatory.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials.
-
Segregate this compound waste from other laboratory waste. It should be treated as hazardous or cytotoxic waste.
-
-
Handling and Containment:
-
For solid waste, carefully place it into a designated, labeled, and sealed container to prevent dust formation.
-
For liquid waste, collect it in a sealed, leak-proof container.
-
For contaminated items such as gloves and lab coats, place them in a designated cytotoxic waste bag.
-
-
Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly cleaned.
-
Use a suitable cleaning agent, such as soap and water or alcohol, to decontaminate the area.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated waste.
-
-
Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in the regular trash, as it can pose an environmental risk.
-
Empty containers should also be disposed of as unused product unless thoroughly decontaminated.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
